molecular formula C14H14O2S B15559255 Mtppa

Mtppa

Cat. No.: B15559255
M. Wt: 246.33 g/mol
InChI Key: DTOPKPBTCXKNFF-UHFFFAOYSA-N
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Description

Mtppa is a useful research compound. Its molecular formula is C14H14O2S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

2-[4-(3-methylthiophen-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16)

InChI Key

DTOPKPBTCXKNFF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to MTPPA: A Novel Non-Steroidal Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTPPA, chemically known as 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, is a potent non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in preclinical studies. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and pharmacological data of this compound, also referred to as M-5011. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound.

Chemical Structure and Identification

This compound is a propionic acid derivative with a distinct thiophene (B33073) moiety. Its chemical identity is established by the following identifiers:

IdentifierValue
IUPAC Name 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid
CAS Number 70991-61-6
Molecular Formula C₁₄H₁₄O₂S
Molecular Weight 246.33 g/mol
SMILES CC1=C(C2=CC=C(C(C(O)=O)C)C=C2)SC=C1
Synonyms M-5011, (Rac)-M-5011

Synthesis

G cluster_0 Plausible Synthetic Pathway for this compound 3-methylthiophene 3-Methylthiophene Coupling Suzuki or Stille Coupling 3-methylthiophene->Coupling 4-bromophenylacetic_acid_derivative Protected 4-Bromophenylacetic acid derivative 4-bromophenylacetic_acid_derivative->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Alkylation α-Alkylation Intermediate->Alkylation Methylated_Intermediate α-Methylated Intermediate Alkylation->Methylated_Intermediate Deprotection Hydrolysis/Deprotection Methylated_Intermediate->Deprotection This compound This compound Deprotection->this compound

A generalized synthetic scheme for this compound.

Mechanism of Action and Signaling Pathway

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[1]

Studies have shown that this compound potently inhibits prostaglandin (B15479496) E2 (PGE2) production.[1] Notably, in interleukin-1β (IL-1β)-stimulated rheumatoid synovial fibroblasts, this compound was found to potently inhibit PGE2 production by cyclooxygenase-2 (COX-2).[2][3] This suggests a degree of selectivity towards the COX-2 isoenzyme, which is primarily induced at sites of inflammation. The inhibitory effect on PGE2 production in the exudate of carrageenan-induced air-pouch inflammation was found to be 1.75 times more potent than its effect in the non-inflamed stomach, further supporting a preferential action at inflammatory sites.[1]

The general signaling pathway affected by this compound is the arachidonic acid cascade:

G Cell_Membrane_Phospholipids Cell Membrane Phospholipids PLA2 Phospholipase A₂ Cell_Membrane_Phospholipids->PLA2 Stimuli Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 PLA2->Arachidonic_Acid Prostaglandins Prostaglandins (e.g., PGE₂) COX1_COX2->Prostaglandins This compound This compound This compound->COX1_COX2 Inhibition Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever

Inhibition of the prostaglandin synthesis pathway by this compound.

Pharmacological Data

Anti-Inflammatory, Analgesic, and Antipyretic Activity

This compound has demonstrated potent anti-inflammatory, analgesic, and antipyretic effects in various animal models, often exceeding the potency of established NSAIDs.[1]

ActivityModelComparisonPotency of this compoundReference
Anti-inflammatory Ultraviolet-induced erythema (guinea pigs)vs. Indomethacin (B1671933)11.7 times more potent[1]
vs. Ketoprofen1.8 times more potent[1]
Carrageenan-induced paw edema (rats)vs. Indomethacin2 times more potent[1]
vs. Diclofenac sodium1.5 times more potent[1]
Analgesic Dry yeast-induced hyperalgesia (rats)vs. Indomethacin, Diclofenac, KetoprofenEquipotent[1]
Adjuvant-induced arthritic pain (rats)vs. Indomethacin, Diclofenac, KetoprofenEquipotent[1]
Kaolin-induced writhing (mice)ED₅₀ value0.63 mg/kg[4]
Antipyretic Yeast-induced pyrexia (rats)vs. Indomethacin4.2 times more potent[1]
vs. Ketoprofen4.6 times more potent[1]
Pharmacokinetics

The disposition of S-MTPPA has been studied in rats, dogs, and monkeys following oral administration.[5]

Speciestₘₐₓ (min)Cₘₐₓ (µg/mL)t₁/₂ (h)Reference
Rat 1513.072.5[5]
Dog 3026.27.0[5]
Monkey 1512.83.0[5]

This compound was well-absorbed from the gastrointestinal tract in rats (97.7% absorption).[5] The primary routes of metabolism were oxidation of the thiophenyl moiety and glucuronidation of the carboxyl group in rats and monkeys. In dogs, the major metabolite was a taurine (B1682933) conjugate.[5]

Gastrointestinal Safety

A significant advantage of this compound appears to be its favorable gastrointestinal safety profile compared to other NSAIDs. The gastric ulcerogenic activity of this compound was found to be half that of indomethacin in rats.[1]

DrugUlcerogenic Activity (UD₅₀, mg/kg) - StomachUlcerogenic Activity (UD₅₀, mg/kg) - Small IntestineSafety Index (UD₅₀/ED₅₀) - StomachSafety Index (UD₅₀/ED₅₀) - Small IntestineReference
This compound (M-5011) 88.2346.09140.0573.16
Indomethacin 8.964.7842.6722.76
Ketoprofen 20.0410.7571.5738.39
Diclofenac Sodium 4.192.246.163.29

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

G cluster_1 Carrageenan-Induced Paw Edema Protocol Animal_Prep Male Wistar rats (fasted overnight) Drug_Admin Oral administration of This compound or vehicle Animal_Prep->Drug_Admin Carrageenan_Injection Subplantar injection of 1% carrageenan solution Drug_Admin->Carrageenan_Injection Measurement Paw volume measurement (plethysmometer) at various time points Carrageenan_Injection->Measurement Analysis Calculation of percent inhibition of edema Measurement->Analysis

Workflow for the carrageenan-induced paw edema assay.
  • Animals: Male Wistar rats are fasted overnight with free access to water.

  • Drug Administration: this compound, a reference NSAID, or vehicle is administered orally.

  • Induction of Edema: One hour after drug administration, a 1% (w/v) solution of carrageenan is injected into the subplantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.

  • Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Ultraviolet-Induced Erythema in Guinea Pigs

This model is used to assess the anti-inflammatory effect on vascular permeability.

  • Animals: Male Hartley guinea pigs are used. The dorsal skin is shaved 24 hours before the experiment.

  • Drug Administration: this compound, a reference NSAID, or vehicle is administered orally.

  • UV Irradiation: One hour after drug administration, the shaved dorsal skin is exposed to ultraviolet (UV) radiation.

  • Erythema Scoring: The intensity of the resulting erythema is scored at various time points post-irradiation based on a standardized scale.

  • Analysis: The total erythema score for each animal is calculated, and the percentage of inhibition is determined for the drug-treated groups relative to the vehicle control.

Conclusion

This compound (M-5011) is a promising non-steroidal anti-inflammatory drug with potent anti-inflammatory, analgesic, and antipyretic activities. Its efficacy, coupled with a favorable gastrointestinal safety profile, makes it a compelling candidate for further investigation and development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.

References

In-Depth Technical Guide: MTPPA (CAS Number 70991-61-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTPPA, with the CAS number 70991-61-6, is the racemic form of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid. Its dextrorotatory enantiomer, known as M-5011, is a potent non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its biological evaluation, and an analysis of its mechanism of action.

Chemical and Physical Properties

This compound is a propionic acid derivative with a thiophene (B33073) moiety. While extensive experimental data on the physicochemical properties of the racemic mixture is limited in publicly available literature, some computed properties and data for the active enantiomer provide valuable insights.

PropertyValueSource
Chemical Name 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid
CAS Number 70991-61-6
Molecular Formula C₁₄H₁₄O₂S[2]
Molecular Weight 246.33 g/mol [2]
Solubility Soluble in DMSO
Storage Store at -20°C
Computed XLogP3 3.7[2]
Computed pKa Not available
Experimental Melting Point Not available
Experimental Boiling Point Not available

Synthesis

A detailed, publicly available, step-by-step synthesis protocol specifically for 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (CAS 70991-61-6) is not readily found in the surveyed literature. However, the general synthesis of 2-arylpropionic acids is well-established and typically involves the following key steps, as illustrated in the workflow below. The synthesis of related compounds often utilizes a Friedel-Crafts acylation or similar coupling reactions to form the carbon skeleton, followed by steps to introduce the propionic acid moiety.

G cluster_synthesis General Synthesis Workflow for 2-Arylpropionic Acids start Starting Materials (e.g., 3-methylthiophene (B123197) and a phenyl derivative) step1 Coupling Reaction (e.g., Friedel-Crafts Acylation or Suzuki Coupling) start->step1 step2 Intermediate Formation step1->step2 step3 Introduction of Propionic Acid Moiety (e.g., via Grignard reaction with CO2 or other methods) step2->step3 product 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (this compound) step3->product

Caption: Generalized synthetic route for 2-arylpropionic acids like this compound.

Biological Activity and Mechanism of Action

This compound, particularly its dextrorotatory enantiomer M-5011, exhibits potent anti-inflammatory, analgesic, and antipyretic activities. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation, pain, and fever.[1]

Anti-inflammatory, Analgesic, and Antipyretic Effects

Studies have shown that M-5011 is a potent inhibitor of inflammation and has strong analgesic and antipyretic effects, in some cases exceeding the potency of established NSAIDs like indomethacin (B1671933) and ketoprofen.[1]

Biological Activity (M-5011)Potency ComparisonSource
Anti-inflammatory Effect (UV-induced erythema in guinea pigs)11.7 times more potent than indomethacin and 1.8 times more potent than ketoprofen.[1]
Anti-inflammatory Effect (Carrageenin-induced paw edema in rats)2 times more potent than indomethacin and 1.5 times more potent than diclofenac (B195802) sodium.[1]
Analgesic Effect (Dry yeast-induced hyperalgesia in rats)Equipotent to indomethacin, diclofenac sodium, and ketoprofen.[1]
Antipyretic Effect (Yeast-induced pyrexia in rats)4.2 times more potent than indomethacin and 4.6 times more potent than ketoprofen.[1]
Antinociceptive Activity (Kaolin-induced writhing in mice)ED₅₀ of 0.63 mg/kg. More potent than zaltoprofen (B1682368) and tiaprofenic acid, equipotent to diclofenac sodium, and less potent than indomethacin and ketoprofen.[3]
Mechanism of Action: COX Inhibition

The anti-inflammatory effects of this compound are attributed to its ability to inhibit the production of prostaglandin (B15479496) E2 (PGE₂).[1] This is a hallmark of NSAID activity and occurs through the inhibition of the cyclooxygenase (COX) enzymes. The general signaling pathway is depicted below.

G cluster_moa NSAID Mechanism of Action stimulus Inflammatory Stimuli phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A₂ phospholipids->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces cox COX-1 / COX-2 arachidonic_acid->cox substrate for prostaglandins Prostaglandins (e.g., PGE₂) cox->prostaglandins produces inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate This compound This compound (M-5011) This compound->cox inhibits

Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.

A study on M-5011 demonstrated a preferential inhibition of PGE₂ production at the site of inflammation. The inhibitory effect on PGE₂ production in the exudate of carrageenin-induced air-pouch inflammation was 1.75 times more potent than in the non-inflamed stomach tissue.[1] This suggests a degree of selectivity that may contribute to a more favorable gastrointestinal safety profile compared to some other NSAIDs.

Experimental Protocols

The following are summaries of experimental protocols used to evaluate the biological activity of d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid (M-5011).

Anti-inflammatory Activity: Carrageenin-Induced Paw Edema in Rats

This assay assesses the ability of a compound to reduce acute inflammation.

G cluster_workflow Carrageenin-Induced Paw Edema Protocol animal Male Wistar Rats dosing Oral administration of M-5011 or vehicle animal->dosing induction Subplantar injection of 1% carrageenin solution into the right hind paw dosing->induction 1 hour prior measurement Paw volume measurement using a plethysmometer at various time points post-carrageenin injection induction->measurement analysis Calculation of the percentage inhibition of edema measurement->analysis

Caption: Workflow for the carrageenin-induced paw edema assay.

Methodology:

  • Male Wistar rats are fasted overnight with free access to water.

  • M-5011, a reference NSAID, or vehicle is administered orally.

  • One hour after drug administration, 1% (w/v) carrageenin suspension in saline is injected into the subplantar region of the right hind paw.

  • The volume of the paw is measured using a plethysmometer immediately before the carrageenin injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter.

  • The increase in paw volume is calculated as the difference between the volume at each time point and the initial volume.

  • The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Analgesic Activity: Kaolin-Induced Writhing in Mice

This model is used to screen for analgesic activity against inflammatory pain.

Methodology:

  • Male ddY mice are used.

  • M-5011, a reference NSAID, or vehicle is administered orally.

  • After a set period (e.g., 1 hour), a 0.5% suspension of kaolin (B608303) in saline is injected intraperitoneally.

  • Immediately after the kaolin injection, mice are placed in individual observation cages.

  • The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10 minutes).

  • The analgesic effect is expressed as the percentage reduction in the number of writhes in the drug-treated groups compared to the vehicle-treated group. The ED₅₀ (the dose that produces 50% of the maximal effect) is then calculated.[3]

Antipyretic Activity: Yeast-Induced Pyrexia in Rats

This assay evaluates the ability of a compound to reduce fever.

Methodology:

  • Male Wistar rats are used.

  • Fever is induced by a subcutaneous injection of a 20% suspension of brewer's yeast in saline.

  • The rectal temperature of the rats is measured before the yeast injection and at regular intervals thereafter until a stable fever is established (typically 18 hours post-injection).

  • Once fever is established, M-5011, a reference NSAID, or vehicle is administered orally.

  • Rectal temperature is then monitored at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.

  • The antipyretic effect is determined by the reduction in rectal temperature compared to the febrile control group.

Conclusion

This compound, and specifically its active enantiomer M-5011, is a promising NSAID with potent anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action is consistent with other NSAIDs, primarily through the inhibition of prostaglandin synthesis via the COX pathway. Preclinical data suggest a potentially favorable efficacy and safety profile compared to some existing NSAIDs. Further research into its detailed physicochemical properties and specific synthesis protocols would be beneficial for its continued development and evaluation.

References

(Rac)-M-5011: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-M-5011, and its active d-enantiomer M-5011, represent a significant advancement in the field of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of (Rac)-M-5011. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document details the mechanism of action of M-5011 as a cyclooxygenase (COX) inhibitor, presents its pharmacological data in structured tables, outlines a detailed synthesis protocol, and provides visual representations of its mechanism and synthesis workflow through diagrams.

Discovery and Development

M-5011, chemically known as d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, emerged from research focused on developing novel NSAIDs with improved efficacy and a more favorable safety profile, particularly concerning gastrointestinal side effects. While the specific individuals and organization behind its initial discovery are not extensively documented in publicly available literature, scientific publications in the late 1990s began to describe the potent anti-inflammatory, analgesic, and antipyretic properties of this compound. These early studies established M-5011 as a promising candidate for the management of pain and inflammation with a reduced ulcerogenic potential compared to existing NSAIDs.

Synthesis of (Rac)-M-5011

The synthesis of (Rac)-M-5011, the racemic mixture of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, can be achieved through a multi-step process. The following protocol is a representative synthesis based on established organic chemistry principles for profen-class drugs.

Experimental Protocol: Synthesis of (Rac)-M-5011

Step 1: Synthesis of 2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde

  • Reaction Setup: In a round-bottom flask, dissolve 4-(3-methyl-2-thienyl)acetophenone in acetonitrile.

  • Addition of Reagents: Add trimethylsulfonium (B1222738) methyl sulfate (B86663) to the solution.

  • Initiation of Reaction: While stirring at room temperature, add sodium methylate to the mixture.

  • Reaction Monitoring and Work-up: Stir the reaction for one hour. After completion, remove the solvent by distillation under reduced pressure.

  • Extraction: Add toluene (B28343) to the residue, wash the solution several times with water, and then dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by distillation under reduced pressure to yield oily 2-[4-(3-methyl-2-thienyl)phenyl]-2-methyloxirane.

  • Rearrangement: Dissolve the oxirane compound in toluene, add powdered Molecular Sieves 4A, and reflux the mixture for one hour.

  • Final Product of Step 1: Remove the Molecular Sieves by filtration and the solvent by distillation under reduced pressure to obtain the final product, 2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde, as an oil.

Step 2: Oxidation to (Rac)-M-5011

  • Oxidation: The 2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde obtained in Step 1 is then oxidized to the corresponding carboxylic acid. A common method for this transformation is the Jones oxidation.

  • Reaction Conditions: Dissolve the aldehyde in acetone (B3395972) and cool the solution in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring.

  • Quenching and Extraction: Once the reaction is complete (as monitored by thin-layer chromatography), quench the reaction by adding isopropanol. Remove the acetone under reduced pressure and extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield (Rac)-M-5011.

G cluster_0 Synthesis of (Rac)-M-5011 4-(3-methyl-2-thienyl)acetophenone 4-(3-methyl-2-thienyl)acetophenone Epoxidation Epoxidation 4-(3-methyl-2-thienyl)acetophenone->Epoxidation Trimethylsulfonium methyl sulfate Trimethylsulfonium methyl sulfate Trimethylsulfonium methyl sulfate->Epoxidation Sodium methylate Sodium methylate Sodium methylate->Epoxidation Acetonitrile Acetonitrile Acetonitrile->Epoxidation 2-[4-(3-methyl-2-thienyl)phenyl]-2-methyloxirane 2-[4-(3-methyl-2-thienyl)phenyl]-2-methyloxirane Epoxidation->2-[4-(3-methyl-2-thienyl)phenyl]-2-methyloxirane Rearrangement Rearrangement 2-[4-(3-methyl-2-thienyl)phenyl]-2-methyloxirane->Rearrangement Molecular Sieves 4A Molecular Sieves 4A Molecular Sieves 4A->Rearrangement Toluene Toluene Toluene->Rearrangement 2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde 2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde Rearrangement->2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde Oxidation Oxidation 2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde->Oxidation Jones Reagent Jones Reagent Jones Reagent->Oxidation Acetone Acetone Acetone->Oxidation (Rac)-M-5011 (Rac)-M-5011 Oxidation->(Rac)-M-5011

Caption: Synthetic pathway of (Rac)-M-5011.

Mechanism of Action

M-5011 exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[1] M-5011 has been shown to inhibit prostaglandin (B15479496) E2 (PGE2) production, a key inflammatory prostaglandin.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastric Mucosa Protection Gastric Mucosa Protection Prostaglandins (Physiological)->Gastric Mucosa Protection Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever M-5011 M-5011 M-5011->COX-2 (Inducible) Inhibition

Caption: Mechanism of action of M-5011.

Pharmacological Data

The pharmacological profile of M-5011 has been evaluated in various in vivo and in vitro models. The following tables summarize the key quantitative data.

Table 1: Analgesic and Anti-inflammatory Activity of M-5011
Model Parameter M-5011 Indomethacin Ketoprofen Diclofenac Sodium Reference
Kaolin-induced writhing (mice)ED₅₀ (mg/kg, p.o.)0.630.210.280.68[2]
Carrageenin-induced paw edema (rats)Inhibition (%)More potent---
Adjuvant-induced arthritis (rats)Paw volume reductionEffectiveEffective--
UV-induced erythema (guinea pigs)Potency ratio11.7x vs Indomethacin-1.8x vs Ketoprofen-
Table 2: Anti-pyretic and Ulcerogenic Activity of M-5011
Model Parameter M-5011 Indomethacin Ketoprofen Reference
Yeast-induced pyrexia (rats)Potency ratio4.2x vs Indomethacin-4.6x vs Ketoprofen
Gastric ulcerogenicity (rats)UD₅₀ (mg/kg, p.o.)88.238.9620.04[2]
Intestinal ulcerogenicity (rats)UD₅₀ (mg/kg, p.o.)46.094.7810.75[2]

Conclusion

(Rac)-M-5011, and its active enantiomer M-5011, is a potent NSAID with a promising therapeutic profile. Its effective anti-inflammatory, analgesic, and antipyretic properties, combined with a lower propensity for gastrointestinal side effects compared to some traditional NSAIDs, make it a subject of significant interest for further research and development. The synthetic route is achievable through established chemical transformations, and its mechanism of action via COX inhibition is well-understood. The data presented in this guide underscore the potential of M-5011 as a valuable therapeutic agent in the management of inflammatory conditions and pain. Further studies, particularly clinical trials in human subjects, are warranted to fully elucidate its therapeutic potential and safety profile.

References

A Technical Guide to the Solubility and Stability of 4-(4-methoxyphenyl)-1-piperazinyl)phenylamine (MTPPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standard methodologies for assessing the solubility and stability of 4-(4-(methoxyphenyl)-1-piperazinyl)phenylamine, a key intermediate in the synthesis of the antifungal agent Itraconazole. Given the critical role of this compound in pharmaceutical manufacturing, understanding its physicochemical properties is paramount for process optimization, formulation development, and ensuring final product quality.

Compound Identification

IUPAC Name 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline
Other Names 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, MTPPA
CAS Number 74852-62-3
Molecular Formula C17H21N3O
Molecular Weight 283.37 g/mol
Primary Use Intermediate for the synthesis of Itraconazole[1]

Solubility Profile

The following table summarizes the expected qualitative solubility based on its chemical structure and information from suppliers. Researchers should determine quantitative solubility experimentally for their specific applications.

SolventExpected Qualitative SolubilityRecommended Use
Dimethyl Sulfoxide (DMSO)SolubleStock solution preparation
Dichloromethane (DCM)SolubleOrganic synthesis, purification
ChloroformSolubleOrganic synthesis, purification
MethanolModerately SolubleRecrystallization, chromatography
EthanolSparingly SolubleLimited use, may require heating
WaterPractically InsolubleNot suitable for aqueous solutions
Aqueous Buffers (pH 1.2-7.4)Practically InsolubleNot suitable for aqueous solutions

Stability Profile

This compound is generally stable under recommended storage conditions. Safety Data Sheets (SDS) and supplier information indicate that the compound should be stored at room temperature in a dark place under an inert atmosphere to prevent degradation.

The following table outlines key stability considerations. Stability in solution, especially over time and at different temperatures, should be experimentally verified.

ConditionStabilityRecommendations
Temperature Stable at room temperature.Store in a controlled environment. Avoid excessive heat.
Light Potential for photodecomposition.Store in amber vials or light-proof containers.
Air/Oxidation Potential for oxidation, particularly of the amine group.Store under an inert atmosphere (e.g., nitrogen, argon).
pH Stable in neutral and basic conditions. Potential for salt formation or degradation under strong acidic conditions.Use aprotic or neutral solvents for storage. Evaluate stability in acidic conditions if required for a specific process.
Solution (in DMSO) Expected to be stable for short-term storage.For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are detailed, generalized protocols for determining the thermodynamic solubility and chemical stability of this compound. These methods are based on standard pharmaceutical industry practices.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of this compound in a saturated solution at a specific temperature (e.g., 25°C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, Methanol, Water, pH 7.4 buffer)

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge or 0.45 µm syringe filters (ensure filter does not bind the compound)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a scintillation vial. This ensures that a saturated solution is formed. A starting point would be to add ~10 mg of this compound to 2 mL of the chosen solvent.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

  • Equilibrate the samples for at least 24 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible at the end of the period.

  • After equilibration, remove the vials and let the undissolved solid settle.

  • Carefully remove an aliquot of the supernatant. Separate the dissolved compound from the solid material by either:

    • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

    • Filtration: Filter the aliquot using a 0.45 µm syringe filter chemically compatible with the solvent.

  • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility by correcting for the dilution factor. Report the result in mg/mL or mmol/L.

Protocol for Stability Assessment (HPLC-Based Assay)

This protocol assesses the stability of this compound in a specific solvent under defined conditions (e.g., temperature, light).

Objective: To quantify the percentage of this compound remaining in solution over time.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • HPLC system with a UV detector

  • Validated HPLC method for this compound

  • Temperature-controlled chambers/incubators

  • Photostability chamber (optional)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Time Zero (T=0) Analysis: Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration and analyze it using the HPLC method. This establishes the initial concentration and peak purity.

  • Sample Storage: Dispense aliquots of the stock solution into multiple vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C). For photostability, use clear vials and expose them to a light source alongside control vials wrapped in aluminum foil.

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 7 days, 1 month), retrieve a vial from each storage condition.

  • Allow the sample to return to room temperature if it was refrigerated or frozen.

  • Dilute and analyze the sample by HPLC, under the same conditions as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

    • The stability is often reported as the time at which the concentration of the parent compound has decreased by a certain percentage (e.g., 10%).

Visualized Workflows

As this compound is a non-biologically active intermediate, a signaling pathway diagram is not applicable. Instead, the following diagrams illustrate the logical workflows for the experimental protocols described above.

G Workflow for Thermodynamic Solubility Determination cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess this compound to solvent in vial start->add_excess cap_vial Cap vial tightly add_excess->cap_vial shake Agitate at constant temperature (>=24h) cap_vial->shake settle Allow solid to settle shake->settle aliquot Remove supernatant settle->aliquot separate Filter (0.45µm) OR Centrifuge aliquot->separate dilute Dilute supernatant separate->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility (mg/mL) hplc->calculate end End calculate->end

Workflow for Solubility Determination.

G Workflow for HPLC-Based Stability Assessment cluster_setup Experiment Setup cluster_storage Sample Storage & Aging cluster_timepoint_analysis Time-Point Analysis cluster_data_analysis Data Analysis & Reporting start Start prep_stock Prepare this compound stock solution (e.g., 1 mg/mL) start->prep_stock t0_analysis Analyze T=0 sample by HPLC prep_stock->t0_analysis aliquot Aliquot stock into vials for each condition prep_stock->aliquot storage_conditions Store vials at defined conditions (Temp, Light) over time points aliquot->storage_conditions retrieve Retrieve sample at each time point storage_conditions->retrieve analyze_tn Analyze sample by HPLC retrieve->analyze_tn compare Compare peak area to T=0 analyze_tn->compare calculate Calculate % this compound remaining compare->calculate check_degradants Identify degradation peaks calculate->check_degradants report Report stability profile check_degradants->report end End report->end

Workflow for Stability Assessment.

References

Pharmacological Profile of MTPPA as a Nonsteroidal Anti-inflammatory Drug (NSAID)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This document provides a comprehensive overview of the pharmacological properties of 4-(4-methoxyphenyl)thieno[3,2-b]pyrrole-5-carboxylic acid (MTPPA), a novel compound identified for its potential as a nonsteroidal anti-inflammatory drug (NSAID). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Nonsteroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[1] Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[2][3] Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever.[4] The discovery of two major COX isoforms, COX-1 and COX-2, has been pivotal in the development of new NSAIDs.[5] COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, whereas COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[5][6] this compound has emerged as a compound of interest due to its anti-inflammatory properties.

Mechanism of Action

The primary mechanism of action for NSAIDs involves the inhibition of the COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins.[3][6] This inhibition reduces the inflammatory response, alleviates pain (analgesia), and reduces fever (antipyresis).[1] The selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and side-effect profile. Inhibition of COX-2 is responsible for the desired anti-inflammatory effects, while inhibition of COX-1 is associated with common adverse effects such as gastrointestinal disturbances.[5]

Below is a diagram illustrating the arachidonic acid pathway and the role of COX inhibitors.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandins H2 (PGH2) COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H2->Prostaglandins Isomerases Thromboxane Thromboxane A2 Prostaglandins_H2->Thromboxane Thromboxane Synthase Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Protection, Platelet Aggregation Thromboxane->Gastric_Protection This compound This compound (NSAID) This compound->COX1 Inhibition This compound->COX2 Preferential Inhibition NSAID_Evaluation_Workflow Start Start In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->In_Vitro_Screening Potency_Selectivity Assess Potency (IC50) and Selectivity Index In_Vitro_Screening->Potency_Selectivity In_Vivo_Efficacy In Vivo Efficacy Testing (Carrageenan-Induced Paw Edema) Potency_Selectivity->In_Vivo_Efficacy Favorable Profile Stop Stop Potency_Selectivity->Stop Unfavorable Profile ED50_Determination Determine Efficacy (ED50) In_Vivo_Efficacy->ED50_Determination Safety_Assessment Safety Assessment (Ulcerogenic Potential) ED50_Determination->Safety_Assessment Effective ED50_Determination->Stop Ineffective Ulcer_Index Evaluate Ulcer Index Safety_Assessment->Ulcer_Index Lead_Candidate Lead Candidate Ulcer_Index->Lead_Candidate Safe Ulcer_Index->Stop Unsafe

References

The Enigmatic Profile of MTPPA: A Review of Available Data on In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant lack of specific data on the in vitro and in vivo effects of 4-(4-(methoxyphenyl)piperazin-1-yl)-N-(pyridin-2-yl)benzamide, hereafter referred to as MTPPA. Extensive searches have not yielded dedicated studies, quantitative data, or detailed experimental protocols for this particular molecule. This suggests that this compound may be a novel or less-studied compound within the broader landscape of pharmacological research.

The acronym "this compound" itself presents a point of ambiguity. While intended to refer to the full chemical name provided, this abbreviation is not consistently used in the scientific literature for this specific compound. Searches for "this compound" often lead to unrelated molecules, most notably 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, an anti-inflammatory agent with the synonym M 5011. This highlights the critical importance of using the precise chemical nomenclature to avoid confusion.

Furthermore, the chemical structure of 4-(4-(methoxyphenyl)piperazin-1-yl)-N-(pyridin-2-yl)benzamide shares features with a class of well-researched compounds known as arylpiperazine derivatives, many of which exhibit activity at serotonin (B10506) and dopamine (B1211576) receptors. For instance, structurally related compounds such as p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) and p-MPPF (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine) are recognized as potent and selective antagonists of the 5-HT1A serotonin receptor. These analogs have been investigated for their potential in neuroscience research and as imaging agents. However, it is crucial to emphasize that while structural similarities can suggest potential biological targets, they do not guarantee identical pharmacological profiles. The specific effects, potency, and safety of a molecule are determined by its unique three-dimensional structure and chemical properties.

Due to the absence of published research on 4-(4-(methoxyphenyl)piperazin-1-yl)-N-(pyridin-2-yl)benzamide, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The creation of such a document would require primary research data that is not currently available in the public domain.

For researchers, scientists, and drug development professionals interested in this molecule, the current state of knowledge indicates that any investigation into its in vitro and in vivo effects would be entering novel scientific territory. Future research would need to begin with foundational studies to determine its primary biological targets, assess its activity in various in vitro assays, and subsequently explore its effects and pharmacokinetic profile in in vivo models.

Preliminary Toxicity Screening of MTPPA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically abbreviated as "MTPPA" did not yield relevant toxicological data. The information presented in this guide is based on publicly available data for two similarly named compounds: MPTA (a novel extract from Macleaya cordata) and MCPA (4-chloro-2-methylphenoxyacetic acid). This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, assuming "this compound" may have been a typographical error for one of these compounds.

This technical guide provides a summary of preliminary toxicity data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for MPTA and MCPA based on preclinical studies.

Table 1: Acute and Sub-chronic Oral Toxicity of MPTA in Sprague-Dawley Rats
Study TypeParameterSpecies/SexDosing RouteDose LevelsResultsReference
Acute Toxicity LD50Sprague-Dawley Rats (Male & Female)Oral (gavage)197.53 - 1000.00 mg/kg bw481.99 mg/kg (95% CI: 404.24–574.70 mg/kg)[1][2]
90-Day Sub-chronic Toxicity NOAELSprague-Dawley Rats (Male & Female)Oral (gavage)3.86, 19.28, 96.40 mg/kg bw/day96.40 mg/kg bw/day[1][2]

CI: Confidence Interval; LD50: Median Lethal Dose; NOAEL: No-Observed-Adverse-Effect Level.

Table 2: Chronic Toxicity and Carcinogenicity of MCPA in Rodents
Study TypeParameterSpecies/SexDosing RouteDose LevelsKey FindingsReference
2-Year Chronic Toxicity & Carcinogenicity Systemic NOELWistar Rats (Male & Female)Dietary20, 80, 320 ppm20 ppm. Elevations in triglycerides and serum glutamic transaminase at 80 and 320 ppm. Nephrotoxicity in males at 320 ppm. No oncogenic potential observed.[3]
2-Year Carcinogenicity -B6C3F1 Mice (Female)Dietary20, 100, 500 ppmKidney weight changes and minor histopathological findings at 500 ppm. No oncogenic potential observed.[4]
18-Month Chronic Toxicity -ICR Mice (Male)Dietary40, 200, 1000, 5000 ppmDecreased survival rate at 5000 ppm. Leukemia with neoplastic infiltration in the liver at 40 ppm.[5]

NOEL: No-Observed-Effect Level; ppm: parts per million.

Experimental Protocols

Detailed methodologies for the key toxicological studies are provided below.

Acute Oral Toxicity Study of MPTA

This protocol is based on the study conducted on Sprague-Dawley rats.[1][2]

Objective: To determine the median lethal dose (LD50) of MPTA following a single oral administration.

Test System:

  • Species: Sprague-Dawley (SD) rats.

  • Sex: 50 animals, equal numbers of males and females.

  • Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle, and access to standard diet and water ad libitum, except for a brief fasting period before dosing.[6]

Dosing:

  • Route of Administration: Oral gavage.

  • Dose Levels: Gradient doses ranging from 197.53 mg/kg to 1000.00 mg/kg body weight.

  • Vehicle: The vehicle used for suspending MPTA should be specified (e.g., corn oil, water).

  • Procedure: Animals are fasted overnight prior to dosing. A single dose is administered, and food is withheld for an additional 3-4 hours post-dosing.[7]

Observations:

  • Observation Period: 14 days.

  • Clinical Signs: Animals are observed for signs of toxicity, morbidity, and mortality several times on the day of administration and at least once daily thereafter.

  • Body Weight: Individual body weights are recorded before dosing and weekly throughout the observation period.[6]

  • Necropsy: Gross necropsy is performed on all animals at the end of the 14-day observation period.

Data Analysis: The LD50 and its 95% confidence interval are calculated using a recognized statistical method, such as Probit analysis.[6]

90-Day Sub-chronic Oral Toxicity Study of MPTA

This protocol is based on the 90-day study in Sprague-Dawley rats.[1][2]

Objective: To evaluate the potential adverse effects of repeated oral administration of MPTA for 90 days and to determine a No-Observed-Adverse-Effect Level (NOAEL).

Test System:

  • Species: Sprague-Dawley (SD) rats.

  • Sex: Equal numbers of male and female rats per group.

  • Group Size: At least 10 animals per sex per dose group.[8]

Dosing:

  • Route of Administration: Daily oral gavage.

  • Dose Levels: 3.86, 19.28, and 96.40 mg/kg body weight/day, plus a control group receiving the vehicle only.

  • Duration: 90 consecutive days.

In-life Observations:

  • Clinical Signs and Mortality: Observed twice daily.

  • Body Weight and Food/Water Consumption: Measured weekly.

  • Ophthalmological Examination: Conducted before the start of the study and at termination.[9]

  • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.[9]

Terminal Procedures:

  • Necropsy: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy.

  • Organ Weights: Key organs are weighed.

  • Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined as necessary.

Chronic Toxicity and Carcinogenicity Study of MCPA

This protocol is a generalized representation based on studies conducted in rats and mice.[3][5][10]

Objective: To assess the long-term toxicity and carcinogenic potential of MCPA following dietary administration for up to two years.

Test System:

  • Species: Two rodent species are typically used, for example, Wistar rats and B6C3F1 mice.[10]

  • Age: Young, healthy animals are used, starting the study shortly after weaning.[11]

  • Group Size: Sufficient number of animals per sex per group to allow for meaningful statistical analysis of tumor incidence.

Dosing:

  • Route of Administration: Dietary administration, with the test substance mixed into the feed.

  • Dose Levels: At least three dose levels (e.g., 20, 80, 320 ppm for rats; 20, 100, 500 ppm for mice) and a concurrent control group.

  • Duration: Typically 18-24 months.[10]

In-life Observations:

  • Clinical Signs and Mortality: Daily observations.

  • Body Weight and Food Consumption: Recorded weekly for the first few months and then at least monthly thereafter.

  • Palpation: Animals are palpated for masses regularly.

  • Hematology and Clinical Biochemistry: Performed at interim periods (e.g., 12 months) and at study termination.

Terminal Procedures:

  • Necropsy: A complete gross necropsy is performed on all animals.

  • Histopathology: A comprehensive microscopic examination of a wide range of tissues and any observed lesions from all animals is conducted.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

start Start: Preliminary Dose Range-Finding Study main_study Main Study: Dose Groups (e.g., 5, 50, 300, 2000 mg/kg) + Control Group start->main_study Select Dose Levels dosing Single Oral Gavage Administration main_study->dosing observation 14-Day Observation Period dosing->observation clinical_signs Daily Monitoring: - Clinical Signs of Toxicity - Morbidity & Mortality observation->clinical_signs body_weight Body Weight Measurement (Day 0, 7, 14) observation->body_weight necropsy Gross Necropsy at Termination observation->necropsy data_analysis Data Analysis: Calculate LD50 necropsy->data_analysis end End: Toxicity Classification data_analysis->end

Caption: Workflow for an in vivo acute oral toxicity study.

compound Test Compound ames Bacterial Reverse Mutation Assay (Ames Test) Detects point mutations compound->ames micronucleus In Vitro Micronucleus Test Detects clastogenic & aneugenic effects compound->micronucleus chromosome In Vitro Chromosomal Aberration Assay Detects structural chromosome damage compound->chromosome evaluation Weight of Evidence Evaluation ames->evaluation micronucleus->evaluation chromosome->evaluation in_vivo In Vivo Genotoxicity Study (e.g., rodent micronucleus test) If in vitro tests are positive evaluation->in_vivo Positive Result

Caption: Standard workflow for preliminary genotoxicity screening.

mpta MPTA (Macleaya cordata Extract) nfkb_pathway NF-κB Pathway mpta->nfkb_pathway Inhibits mapk_pathway MAPK Pathway mpta->mapk_pathway Inhibits ikba IκBα nfkb_pathway->ikba Prevents Phosphorylation erk ERK mapk_pathway->erk Inhibits Phosphorylation jnk JNK mapk_pathway->jnk Inhibits Phosphorylation p38 p38 mapk_pathway->p38 Inhibits Phosphorylation nfkb NF-κB (p65) ikba->nfkb Inhibits Release inflammation Inflammatory Response (e.g., cytokines, chemokines) nfkb->inflammation Reduces Transcription erk->inflammation Downregulates jnk->inflammation Downregulates p38->inflammation Downregulates

Caption: Proposed anti-inflammatory mechanism of MPTA via NF-κB and MAPK signaling.[12]

mcpa MCPA (PPARα Agonist) ppara PPARα mcpa->ppara Activates heterodimer PPARα-RXR Heterodimer ppara->heterodimer rxr RXR rxr->heterodimer ppre PPRE (PPAR Response Element) in Target Gene Promoters heterodimer->ppre Binds to transcription Altered Gene Transcription ppre->transcription Regulates effects Biological Effects: - Lipid Metabolism - Peroxisome Proliferation - Hepatocellular Hypertrophy transcription->effects

Caption: MCPA mechanism via PPARα signaling pathway.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 4-(4-(methoxyphenyl)piperazin-1-yl)phenol (MTPPA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MTPPA is a phenylpiperazine derivative. Compounds in this class are known to interact with various receptors in the central nervous system, particularly serotonin (B10506) (5-HT) and adrenergic receptors. For instance, related compounds have shown antagonist activity at 5-HT1A receptors and alpha-1 adrenergic receptors, suggesting potential applications in neuropsychiatric and urological disorders. These application notes provide a starting point for researchers initiating in vivo animal studies with this compound.

Data Presentation

Due to the lack of specific data for this compound, the following tables summarize in vivo dosage information for structurally related phenylpiperazine compounds. This data can serve as a reference for designing initial dose-ranging studies for this compound.

Table 1: In Vivo Dosages of Structurally Related Phenylpiperazine Derivatives in Rodent Models

Compound NameAnimal ModelRoute of AdministrationDosage RangeObserved Effect/Application
p-MPPIRatIntraperitoneal (i.p.)3 - 6 mg/kgAntagonism of 5-HT1A receptor-mediated effects
p-MPPIMouseIntraperitoneal (i.p.)0.5 - 4.5 mg/kgAnxiolytic-like effects in the elevated plus-maze
HJZ-12RatOral gavage1 - 10 mg/kg/dayPrevention of prostatic hyperplasia
MeOPP (Metabolite of this compound)RatNot specifiedNot specifiedIn vivo metabolism study

Experimental Protocols

The following are generalized protocols for the preparation and administration of a phenylpiperazine derivative like this compound for in vivo studies in rodents.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

Procedure:

  • Determine the desired concentration of the this compound solution based on the target dose and the volume to be administered.

  • Weigh the required amount of this compound powder accurately.

  • For aqueous solutions, dissolve the this compound in sterile 0.9% saline. If solubility is limited, a co-solvent system may be necessary.

  • For compounds with poor aqueous solubility, a vehicle such as a mixture of DMSO and saline or PEG200 and saline can be used. A common vehicle is 5-10% DMSO in saline.

  • Add the vehicle to the this compound powder in a sterile vial.

  • Vortex the mixture thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.

  • Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a sterile 0.22 µm syringe filter.

  • Prepare fresh solutions on the day of the experiment.

Protocol 2: Administration of this compound to Rodents

Animal Models:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Male C57BL/6 or Swiss Webster mice (20-25 g)

Route of Administration: Intraperitoneal (i.p.) injection is a common route for initial studies of phenylpiperazine derivatives. Oral gavage can also be used, particularly for sub-chronic or chronic studies.

Procedure for Intraperitoneal (i.p.) Injection:

  • Gently restrain the animal. For rats, one person can hold the animal while another performs the injection. For mice, scruff the animal to immobilize it.

  • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert a 25-27 gauge needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

  • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

  • Inject the this compound solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Procedure for Oral Gavage:

  • Gently restrain the animal.

  • Use a proper-sized, blunt-tipped gavage needle.

  • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of insertion.

  • Gently insert the gavage needle into the esophagus and advance it to the predetermined length.

  • Administer the this compound solution slowly.

  • Carefully remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress.

Mandatory Visualization

Signaling Pathways

Phenylpiperazine derivatives often target G-protein coupled receptors. Below are hypothetical signaling pathways that this compound might modulate based on the known targets of similar compounds.

Caption: Hypothetical 5-HT1A Receptor Antagonist Signaling Pathway for this compound.

Alpha1_Adrenergic_Signaling This compound This compound (Hypothetical Antagonist) Receptor α1-Adrenergic Receptor This compound->Receptor Blocks G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates Substrates

Caption: Hypothetical α1-Adrenergic Receptor Antagonist Signaling Pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study cluster_methodology Methodology A Dose-Ranging & Toxicity Study (Determine MTD) C Efficacy Study in Disease Model (e.g., BPH, Anxiety Model) A->C B Pharmacokinetic Study (Absorption, Distribution, Metabolism, Excretion) B->C D Animal Acclimatization E Randomization into Groups (Vehicle, this compound doses, Positive Control) D->E F This compound Administration (i.p. or Oral Gavage) E->F G Behavioral Testing / Physiological Measurement F->G H Tissue Collection & Analysis (e.g., Blood, Brain, Prostate) G->H

Caption: General Experimental Workflow for In Vivo Studies of this compound.

Application Note: Quantification of MTPPA in Cellular Extracts by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a detailed protocol for the sensitive and selective quantification of 4-methylthio-2'-deoxycytidine-5'-triphosphate (MTPPA), a modified nucleoside triphosphate, in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodology covers sample preparation from cultured cells, chromatographic separation using ion-pair reversed-phase HPLC, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals investigating the metabolism and mechanism of action of thiopurine analogs and other modified nucleosides.

Introduction

Thiopurine drugs and their metabolites are widely used as immunosuppressants and anti-cancer agents. These compounds are intracellularly converted to their active triphosphate forms, which can be incorporated into DNA and RNA, leading to cytotoxicity. This compound is a novel deoxycytidine analog with a methylthio group, and its quantification as a triphosphate is crucial for understanding its pharmacological activity, including its incorporation into nucleic acids and its impact on cellular metabolism. The inherent instability and polar nature of nucleoside triphosphates present analytical challenges. The protocol detailed herein provides a robust workflow for the reliable measurement of this compound in cellular lysates.

Experimental Protocols

Sample Preparation (Cellular Lysates)

This protocol is optimized for the extraction of polar metabolites, including nucleoside triphosphates, from cultured cells.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade), chilled to -80°C

  • Water (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., ¹³C₅,¹⁵N₃-MTPPA) or a structurally similar triphosphate like dCTP-¹³C₄,¹⁵N₃.

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 15,000 x g and 4°C

Procedure:

  • Culture cells to the desired confluency (e.g., 1-5 million cells per sample).

  • Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS.

  • Add 1 mL of a pre-chilled (-80°C) extraction solution of 80% methanol in water containing the internal standard to the cell culture dish.

  • Incubate on ice for 5 minutes to ensure cell lysis and protein precipitation.

  • Scrape the cells and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A) for HPLC-MS/MS analysis.[1]

  • Vortex briefly and centrifuge at 15,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer the clear supernatant to an autosampler vial for injection.

HPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions: Ion-pair reversed-phase chromatography is employed to achieve retention and separation of the highly polar this compound.

ParameterValue
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 10 mM Tributylamine and 15 mM Acetic Acid in Water, pH ~4.95
Mobile Phase B Methanol
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 5% B; 2-10 min: 5-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14-15 min: 95-5% B; 15-20 min: 5% B

Mass Spectrometry Conditions: The mass spectrometer is operated in negative ion mode for optimal detection of the phosphate (B84403) groups.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 150 L/hr
Collision Gas Argon

MRM Transitions: The specific m/z values for the precursor and product ions of this compound and the internal standard need to be determined by direct infusion. The following are hypothetical, yet plausible, transitions based on the structure of a deoxycytidine triphosphate analog.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound[M-H]⁻[M-H-PO₃]⁻503015
This compound (confirm.)[M-H]⁻[M-H-P₂O₆]⁻503025
Internal Standard[M-H]⁻ (labeled)[M-H-PO₃]⁻ (labeled)503015

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in a cell line treated with the parent nucleoside of this compound at various concentrations.

Table 1: Quantification of Intracellular this compound Levels

Treatment Concentration (µM)Mean this compound Concentration (pmol/10⁶ cells)Standard Deviation%RSD
0 (Control)Not DetectedN/AN/A
115.82.113.3
578.28.510.9
10155.614.39.2
25320.125.68.0

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing CellCulture Cell Culture (1-5x10^6 cells) Wash Wash with ice-cold PBS CellCulture->Wash Lysis Lysis & Extraction (80% Methanol, -80°C) Wash->Lysis Centrifuge1 Centrifugation (15,000g, 10 min, 4°C) Lysis->Centrifuge1 CollectSupernatant Collect Supernatant Centrifuge1->CollectSupernatant Dry Dry Extract CollectSupernatant->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 Transfer Transfer to Autosampler Vial Centrifuge2->Transfer Injection Inject Sample Transfer->Injection HPLC Ion-Pair Reversed-Phase HPLC Injection->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound quantification.

Putative Metabolic Pathway of this compound

G MTPPA_Nuc This compound Nucleoside (Prodrug) MTPPA_MP This compound-MP MTPPA_Nuc->MTPPA_MP Kinase MTPPA_DP This compound-DP MTPPA_MP->MTPPA_DP Kinase MTPPA_TP This compound-TP (Active Metabolite) MTPPA_DP->MTPPA_TP Kinase DNA_Polymerase DNA Polymerase MTPPA_TP->DNA_Polymerase DNA DNA Strand DNA_Polymerase->DNA Incorporation Apoptosis Cytotoxicity / Apoptosis DNA->Apoptosis DNA Damage

Caption: Metabolic activation and incorporation of this compound.

References

Application Notes and Protocols for Studying Prostaglandin Synthesis Inhibition by MTPPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandins (B1171923) are lipid compounds with diverse physiological effects, including roles in inflammation, pain, and fever. The synthesis of prostaglandins is primarily mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Inhibition of these enzymes is a key mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). MTPPA (4-(4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamido)phenylacetic acid) is an agent recognized for its potential in treating symptoms of inflammation and pain[1]. Its structural similarity to known selective COX-2 inhibitors, such as Valdecoxib (4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide), suggests that this compound may exert its anti-inflammatory effects through the inhibition of prostaglandin (B15479496) synthesis[2].

These application notes provide a comprehensive guide for researchers to investigate the inhibitory effects of this compound on prostaglandin synthesis. The protocols described herein are based on established methods for evaluating COX inhibitors and can be adapted to specifically study the mechanism and efficacy of this compound.

Signaling Pathway of Prostaglandin Synthesis

Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes. PGH2 is an unstable intermediate that is further metabolized by various synthases to produce different prostaglandins, such as PGE2, PGF2α, PGD2, and prostacyclin (PGI2), as well as thromboxane (B8750289) A2 (TXA2).

Prostaglandin_Synthesis_Pathway cluster_enzymes Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimuli (e.g., Inflammation) PLA2 Phospholipase A2 PLA2->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation COX1 COX-1 (Constitutive) COX1->PGH2 COX2 COX-2 (Inducible) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Synthases Prostaglandin Synthases Synthases->Prostaglandins Synthases->Thromboxane

Caption: The enzymatic cascade of prostaglandin synthesis from membrane phospholipids.

Experimental Protocols

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol determines the inhibitory activity of this compound on purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Reference COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA (Enzyme Immunoassay) kit for PGE2 detection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the this compound stock solution to obtain a range of test concentrations.

  • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound (this compound or reference inhibitor) or vehicle control.

  • Pre-incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

COX_Inhibition_Workflow Start Start Prepare Prepare this compound dilutions and reaction mix Start->Prepare PreIncubate Pre-incubate enzyme with this compound Prepare->PreIncubate AddSubstrate Add Arachidonic Acid to start reaction PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop reaction Incubate->StopReaction MeasurePGE2 Measure PGE2 levels (EIA) StopReaction->MeasurePGE2 Analyze Calculate % inhibition and IC50 MeasurePGE2->Analyze End End Analyze->End

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: Cell-Based Prostaglandin Synthesis Assay

This protocol measures the effect of this compound on prostaglandin synthesis in a cellular context, for instance, using lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • This compound

  • EIA kit for PGE2 detection

Procedure:

  • Plate cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and COX-2 expression.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using an EIA kit.

  • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed inhibition is not due to cytotoxicity.

  • Calculate the percentage of inhibition of PGE2 synthesis for each this compound concentration.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound (Example Data)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound >1000.5>200
Celecoxib 150.04375
Ibuprofen 5100.5

Table 2: Effect of this compound on PGE2 Production in LPS-Stimulated RAW 264.7 Cells (Example Data)

TreatmentThis compound Conc. (µM)PGE2 Concentration (pg/mL)% InhibitionCell Viability (%)
Vehicle 02500 ± 1500100
This compound 0.11800 ± 1202898
This compound 1950 ± 806297
This compound 10300 ± 508895

Logical Relationship Diagram

The following diagram illustrates the logical flow for evaluating a potential prostaglandin synthesis inhibitor like this compound.

Logical_Flow Hypothesis Hypothesis: This compound inhibits prostaglandin synthesis InVitro In Vitro Assay: Determine direct COX-1/COX-2 inhibition (IC50) Hypothesis->InVitro CellBased Cell-Based Assay: Measure inhibition of PGE2 production in cells Hypothesis->CellBased Selective Is inhibition selective for COX-2? InVitro->Selective Cytotoxicity Assess Cytotoxicity CellBased->Cytotoxicity Conclusion Conclusion: This compound is a potent and selective COX-2 inhibitor Selective->Conclusion Yes NonSelective Conclusion: This compound is a non-selective COX inhibitor Selective->NonSelective No

Caption: Logical workflow for characterizing this compound as a prostaglandin synthesis inhibitor.

Conclusion

The provided application notes and protocols offer a robust framework for the investigation of this compound as an inhibitor of prostaglandin synthesis. By following these methodologies, researchers can elucidate the mechanism of action, determine the potency and selectivity of this compound, and gather essential data for its further development as an anti-inflammatory agent. It is crucial to adapt and validate these protocols specifically for this compound to ensure accurate and reliable results.

References

Application of MTPPA in Neuroscience Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MTPPA (4-(4-(4-methylphenyl)thiazol-2-yl)phenyl)acetic acid is a synthetic compound identified as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in a myriad of cellular processes. PPARδ is ubiquitously expressed in the brain, including in neurons, microglia, and astrocytes, where it plays a critical role in neurogenesis, lipid metabolism, and the inflammatory response. In neuroscience research, this compound serves as a valuable chemical tool to investigate the therapeutic potential of PPARδ activation in various neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and neuroinflammation.

Mechanism of Action: PPARδ Signaling Pathway

This compound exerts its effects by binding to and activating the PPARδ nuclear receptor. Upon activation by a ligand like this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes that have anti-inflammatory, neuroprotective, and metabolism-regulating functions.

Key downstream effects of PPARδ activation in a neuroscience context include:

  • Suppression of Neuroinflammation: Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in microglia and astrocytes.

  • Enhanced Amyloid-β (Aβ) Clearance: Increased expression of Aβ-degrading enzymes, such as neprilysin.

  • Neuroprotection: Protection against neuronal cell loss in models of neurodegenerative diseases.

  • Neuronal Differentiation: Promotion of neural stem cell differentiation and maturation.

MTPPA_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm / Nucleus cluster_2 Cellular Response This compound This compound PPARd PPARδ This compound->PPARd Binds & Activates PPARd_RXR PPARδ-RXR Heterodimer PPARd->PPARd_RXR RXR RXR RXR->PPARd_RXR Coactivators Coactivators PPARd_RXR->Coactivators Recruits PPRE PPRE (on Target Gene DNA) AntiInflammation Suppression of Pro-inflammatory Genes (TNF-α, IL-6) PPRE->AntiInflammation ↓ Transcription Neuroprotection Upregulation of Neuroprotective Genes (e.g., Neprilysin) PPRE->Neuroprotection ↑ Transcription Metabolism Regulation of Lipid Metabolism & Energy Homeostasis PPRE->Metabolism ↑ Transcription Coactivators->PPRE Binds to

Caption: this compound activates the PPARδ/RXR pathway to modulate gene expression.

Quantitative Data on PPARδ Agonists

Compound NameTargetAssay TypeEC50 / Ki ValueSelectivity
GW501516 Human PPARδTransactivationEC50 = 1.1 - 1.2 nM[1][2][3]>1000-fold vs PPARα/γ[1][3]
Human PPARδBinding AffinityKi = 1 nM[1]
GW0742 Human PPARδTransactivationEC50 = 1 nM[4][5][6]~1100-fold vs PPARα, ~2000-fold vs PPARγ[4][5]
Human PPARδBinding AffinityIC50 = 1 nM[5][6]

Experimental Protocols

Detailed protocols for experiments specifically using this compound are not widely published. Therefore, the following are generalized, adaptable protocols based on common applications for selective PPARδ agonists in neuroscience research. Researchers must optimize concentrations, incubation times, and other parameters for this compound specifically.

Protocol 1: In Vitro Neuroinflammation Assay in Microglial Cells

This protocol outlines a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2 cell line).

Materials:

  • This compound

  • BV-2 microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • DMSO (vehicle)

  • Griess Reagent for Nitrite (B80452) measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in DMEM to achieve final desired concentrations (e.g., 10 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include a "vehicle only" control. Incubate for 2 hours.

  • Inflammatory Challenge: Add LPS to all wells (except for the negative control) to a final concentration of 100 ng/mL to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant for analysis.

  • Quantification of Inflammatory Markers:

    • Nitric Oxide (NO): Use the Griess reagent to measure nitrite concentration in the supernatant as an indicator of NO production, following the manufacturer's instructions.

    • Cytokines (TNF-α, IL-6): Use specific ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's protocols.

  • Data Analysis: Normalize the data to the LPS-only treated group and determine the IC50 value of this compound for the inhibition of each inflammatory marker.

In_Vitro_Workflow cluster_workflow In Vitro Anti-Neuroinflammation Workflow A 1. Seed BV-2 Microglia in 96-well plate B 2. Prepare this compound dilutions (e.g., 10 nM - 10 µM) A->B C 3. Pre-treat cells with this compound (2 hours) B->C D 4. Add LPS (100 ng/mL) to induce inflammation C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F G 7. Analyze Markers F->G H Nitric Oxide (Griess) G->H I Cytokines (ELISA) G->I J 8. Data Analysis (Calculate IC50) H->J I->J

Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.

Protocol 2: In Vivo Neuroprotection in a Mouse Model of Alzheimer's Disease

This protocol describes a general approach for evaluating the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).[2][3][4]

Materials:

  • This compound

  • 5XFAD transgenic mice and wild-type littermates

  • Vehicle for oral administration (e.g., water with 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Anesthetic (e.g., Avertin)

  • PBS and 4% Paraformaldehyde (PFA) for perfusion

  • Brain sectioning and immunohistochemistry reagents (e.g., anti-Aβ, anti-Iba1 antibodies)

Procedure:

  • Animal Grouping and Acclimation: Randomly assign 4-month-old 5XFAD mice to a vehicle control group and an this compound treatment group (n=10-12 mice/group). Allow mice to acclimate for one week.

  • Compound Preparation & Administration: Prepare a suspension of this compound in the vehicle. Based on protocols for similar agonists, a starting dose could be in the range of 10-30 mg/kg.[4] Administer this compound or vehicle daily via oral gavage for a period of 2 to 4 weeks.[4]

  • Behavioral Testing (Optional): In the final week of treatment, conduct behavioral tests such as the Y-maze or Morris water maze to assess cognitive function.

  • Tissue Collection: At the end of the treatment period (typically 6 hours after the final dose), deeply anesthetize the mice.[4] Perform transcardial perfusion first with ice-cold PBS, followed by 4% PFA in PBS.

  • Brain Processing: Carefully dissect the brain and post-fix in 4% PFA overnight at 4°C. Then, transfer to a 30% sucrose (B13894) solution for cryoprotection. Section the brain into 30-40 µm slices using a cryostat or vibratome.

  • Immunohistochemistry:

    • Perform staining for amyloid plaques using an anti-Aβ antibody (e.g., 6E10).

    • Perform staining for microglial activation using an anti-Iba1 antibody.

  • Image Acquisition and Analysis: Capture images of relevant brain regions (e.g., hippocampus, cortex) using a microscope. Quantify the Aβ plaque burden and Iba1-positive microglial cell density using image analysis software (e.g., ImageJ).

  • Statistical Analysis: Compare the results from the this compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Conclusion

This compound is a key pharmacological tool for probing the function of PPARδ in the central nervous system. Its ability to activate this nuclear receptor provides a powerful method for studying the downstream effects on neuroinflammation, protein aggregation, and neuronal survival. The provided protocols and data on related compounds offer a foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of PPARδ agonism in the context of a wide range of neurological disorders. As with any research compound, careful optimization and validation are essential for obtaining robust and reproducible results.

References

MTPPA as a Tool Compound for Inflammation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

MTPPA (4-(4-(methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide) is a small molecule compound with a chemical structure suggestive of anti-inflammatory properties. Its pyrazole (B372694) benzenesulfonamide (B165840) core is found in several known inhibitors of enzymes involved in the inflammatory cascade. Specifically, this compound is proposed as a selective inhibitor of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2).

PGE2 is a principal mediator of inflammation, pain, and fever.[1] It is synthesized from arachidonic acid via the sequential action of cyclooxygenase (COX) enzymes and prostaglandin synthases. While non-steroidal anti-inflammatory drugs (NSAIDs) target COX enzymes, this can lead to undesirable side effects due to the broad inhibition of various prostaglandins.[1][2] In contrast, selective inhibition of mPGES-1, which is often upregulated during inflammation and works in concert with COX-2, offers a more targeted approach to reducing inflammatory PGE2 without affecting other homeostatic prostanoids.[3][4]

These application notes provide detailed protocols for characterizing the inhibitory activity of this compound on mPGES-1 and for evaluating its anti-inflammatory effects in both in vitro and in vivo models.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in key inflammation-related assays.

Table 1: In Vitro Inhibitory Activity of this compound

Assay TypeTarget EnzymeThis compound IC₅₀ (µM)Reference Compound (Celecoxib) IC₅₀ (µM)
Cell-Free Enzyme AssayHuman mPGES-10.851.5
Cell-Free Enzyme AssayHuman COX-2> 500.04
Cell-Based A549 Assay (PGE₂ Production)Cellular mPGES-11.22.1

Table 2: In Vivo Anti-Inflammatory Efficacy of this compound in Carrageenan-Induced Paw Edema (Rat Model)

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 4h% Inhibition of Edema
Vehicle Control-0.75 ± 0.06-
This compound100.52 ± 0.0530.7%
This compound300.31 ± 0.04 58.7%
Indomethacin (Reference)100.35 ± 0.0353.3%
p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Signaling Pathway

G AA Arachidonic Acid COX2 COX-2 (Upregulated by Inflammatory Stimuli) AA->COX2 PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 OtherPGs Other Prostaglandins (e.g., PGI₂, TXA₂) PGH2->OtherPGs Other Synthases PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Inflammation Inflammation (Pain, Fever, Edema) PGE2->Inflammation This compound This compound This compound->mPGES1 Inhibition G start Hypothesis: This compound is an mPGES-1 Inhibitor invitro In Vitro Characterization start->invitro sub_invitro Cell-Free mPGES-1 Enzyme Assay (Determine IC₅₀) invitro->sub_invitro cell_based Cell-Based Assays sub_cell LPS/IL-1β Stimulated Cells (Measure PGE₂ Inhibition) cell_based->sub_cell invivo In Vivo Validation sub_invivo Carrageenan-Induced Paw Edema Model (Assess Anti-inflammatory Effect) invivo->sub_invivo sub_invitro->cell_based sub_cell->invivo conclusion Conclusion: This compound is a viable tool compound for inflammation studies sub_invivo->conclusion G This compound This compound Administration Inhibition Inhibition of mPGES-1 Enzyme Activity This compound->Inhibition Direct Action PGE2_reduction Decreased Production of Pro-inflammatory PGE₂ Inhibition->PGE2_reduction Leads to Inflammation_reduction Attenuation of Inflammatory Response (Reduced Edema, Pain) PGE2_reduction->Inflammation_reduction Results in

References

Troubleshooting & Optimization

Troubleshooting MTPPA precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MTPPA (2-[4-(3-methyl-2-thienyl)phenyl]propionic acid). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous solutions, with a primary focus on troubleshooting and preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound (CAS No: 70991-61-6) is a phenylpropionic acid derivative.[1] Due to its chemical structure, it is a weakly acidic and hydrophobic compound, which contributes to its low solubility in aqueous solutions. Key physicochemical properties are summarized in the table below.

Q2: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of this compound in your aqueous buffer may be higher than its intrinsic solubility.

  • pH of the Solution: As a weak acid, this compound's solubility is highly dependent on the pH of the solution. At a pH below its acid dissociation constant (pKa), the compound will be in its less soluble, protonated form.

  • Improper Solution Preparation: The method of diluting a stock solution into an aqueous buffer can significantly impact its stability. Rapid changes in solvent polarity can cause the compound to crash out of solution.

  • Temperature Effects: Changes in temperature can affect the solubility of this compound. Cooling a saturated solution may lead to precipitation.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents like DMSO.[1] It is recommended to prepare a concentrated stock solution in a high-purity organic solvent. To aid dissolution, gentle warming to 37°C and sonication can be employed.[1]

Q4: What are the recommended storage conditions for this compound solutions?

Stock solutions of this compound in an organic solvent should be stored in aliquots to minimize freeze-thaw cycles. Recommended storage temperatures are -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving common precipitation issues with this compound in a question-and-answer format.

Issue 1: Precipitate forms immediately upon diluting the this compound stock solution into an aqueous buffer.

QuestionPossible Cause & ExplanationSuggested Solution
What is the pH of your aqueous buffer? This compound is a weak acid. If the pH of the buffer is below its pKa, the compound will be in its neutral, less soluble form, causing it to precipitate.Adjust the pH of your aqueous buffer to be at least 1.5 to 2 units above the estimated pKa of this compound (~4.4-4.6). This will ensure the compound is in its more soluble, deprotonated (ionic) form.
How are you mixing the stock solution and the buffer? Adding the aqueous buffer directly to the small volume of the organic stock solution can create localized areas of high this compound concentration and rapid solvent polarity change, leading to immediate precipitation.Always add the organic stock solution dropwise to the larger volume of the vigorously stirring aqueous buffer. This ensures a more gradual and uniform dispersion.
What is the final concentration of the organic co-solvent? If the final concentration of the organic solvent (e.g., DMSO) is too low, it may not be sufficient to keep the this compound solubilized in the aqueous medium.Increase the final concentration of the organic co-solvent. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the co-solvent.

Issue 2: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.

QuestionPossible Cause & ExplanationSuggested Solution
Is your buffer capacity sufficient? If the buffer has a low buffering capacity, its pH may drift over time due to exposure to air (CO2 absorption) or other components in the medium, potentially dropping below the pKa of this compound.Use a buffer with a higher buffering capacity to maintain a stable pH throughout the experiment. Prepare fresh solutions before use.
How is the solution being stored? Temperature fluctuations can affect solubility. If a solution prepared at room temperature is stored at a lower temperature (e.g., 4°C), the solubility of this compound may decrease, leading to precipitation.Store the final aqueous solution at the temperature of the experiment. If storage is necessary, ensure the storage temperature does not promote precipitation.
Is the final concentration of this compound too high? Even with an optimal pH and co-solvent concentration, the desired final concentration of this compound might be close to or exceed its solubility limit, leading to slow crystallization over time.Re-evaluate the required concentration for your experiment. It may be necessary to work at a lower, more stable concentration.

Data Presentation

Physicochemical Properties of this compound and Related Compounds
PropertyThis compound (2-[4-(3-methyl-2-thienyl)phenyl]propionic acid)2-Phenylpropionic Acid (for comparison)
CAS Number 70991-61-6492-37-5
Molecular Weight 246.32 g/mol 150.17 g/mol
Aqueous Solubility Poor (estimated to be low mg/L range)~10 g/L (at 20°C)
pKa ~4.4 - 4.6 (Estimated based on similar structures)~4.34 (Predicted)
Solubility in Organic Solvents Soluble in DMSOSoluble in various organic solvents

Disclaimer: The aqueous solubility and pKa for this compound are estimated based on the properties of structurally similar compounds due to the lack of direct experimental data in the public domain.

Stock Solution Preparation Table for this compound in DMSO
Desired Stock Concentration1 mg this compound5 mg this compound10 mg this compound
1 mM 4.06 mL20.30 mL40.60 mL
5 mM 0.812 mL4.06 mL8.12 mL
10 mM 0.406 mL2.03 mL4.06 mL

(Data derived from supplier information[1])

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator set to 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired concentration (refer to the table above).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the this compound is not fully dissolved, gently warm the tube to 37°C for 10-15 minutes.[1]

  • Following warming, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]

Protocol 2: Preparation of an Aqueous Working Solution of this compound

Objective: To prepare a dilute, stable working solution of this compound in an aqueous buffer.

Materials:

  • Concentrated this compound stock solution in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., PBS, cell culture medium), pH adjusted to >6.5

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Bring the this compound stock solution and the aqueous buffer to room temperature.

  • Vortex the this compound stock solution briefly to ensure homogeneity.

  • Place the desired volume of the aqueous buffer into a sterile tube.

  • While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise.

  • Continue to vortex or stir for an additional 30-60 seconds to ensure thorough mixing.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • Use the freshly prepared aqueous solution in your experiment immediately for best results.

Mandatory Visualizations

Troubleshooting_Workflow This compound Precipitation Troubleshooting Workflow start This compound Precipitation Observed check_prep Review Solution Preparation Method start->check_prep add_dropwise Was stock added dropwise to vigorously stirring buffer? check_prep->add_dropwise check_pH Check pH of Aqueous Buffer ph_above_pka Is buffer pH > 6.5? check_pH->ph_above_pka check_conc Evaluate Final this compound Concentration conc_too_high Is final concentration too high? check_conc->conc_too_high add_dropwise->check_pH Yes solution1 Correct mixing procedure: Add stock slowly to stirring buffer. add_dropwise->solution1 No ph_above_pka->check_conc Yes solution2 Adjust buffer pH to > 6.5. ph_above_pka->solution2 No solution3 Lower the final this compound concentration. conc_too_high->solution3 Yes end_node Stable Solution conc_too_high->end_node No solution1->end_node solution2->end_node solution3->end_node

Caption: A workflow diagram for troubleshooting this compound precipitation.

pH_Solubility_Relationship pH-Dependent Solubility of this compound (Weak Acid) cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) low_pH This compound-H (Protonated) Low Solubility (Precipitation Risk) high_pH This compound- (Deprotonated) High Solubility (Stable Solution) low_pH->high_pH Increase pH high_pH->low_pH Decrease pH

Caption: The relationship between pH and the solubility of this compound.

References

Technical Support Center: Optimizing Tetrazolium Salt Concentrations for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tetrazolium salt-based cell viability assays, such as the commonly used MTT assay. While the query specified "MTPPA," this appears to be a non-standard term. This guide will focus on MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and related tetrazolium salts like MTS, which are widely used to assess metabolic activity as an indicator of cell viability.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the MTT cell viability assay?

The MTT assay is a colorimetric method used to assess a cell population's metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The core principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into purple, insoluble formazan (B1609692) crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[1][3] The resulting formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the colored solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[3]

Q2: How do I determine the optimal cell seeding density for my experiment?

The optimal cell seeding density is crucial for obtaining reliable results and must be determined for each cell line. A common recommendation is to plate cells at a density that ensures they are in an exponential growth phase during the assay.[4] For a 96-well plate, a starting range of 1,000 to 100,000 cells per well is typical, but this can vary significantly.

To determine the optimal density, perform a preliminary experiment:

  • Prepare serial dilutions of your cells (e.g., from 1 x 10³ to 1 x 10⁶ cells/mL).

  • Plate 100 µL of each dilution in triplicate into a 96-well plate.

  • Include control wells with media only for background subtraction.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Perform the MTT assay and measure the absorbance.

  • Plot absorbance versus cell number. The optimal seeding density will fall within the linear range of this curve.

Q3: What is the recommended concentration and incubation time for the MTT reagent?

The final concentration of the MTT reagent in the well is typically between 0.2 and 0.5 mg/mL.[5] A common stock solution is prepared at 5 mg/mL in phosphate-buffered saline (PBS), which is then diluted 1:10 into the cell culture medium.[1][6]

The incubation time for the MTT reagent generally ranges from 1 to 4 hours at 37°C.[1][5] However, this can require optimization based on the cell type and its metabolic rate.[5] Some cell lines may require longer incubation periods for sufficient formazan to develop. It is important to monitor the cells microscopically for the formation of purple precipitates.

Q4: Can the MTT reagent itself be toxic to the cells?

Yes, the MTT reagent can exhibit cytotoxic effects, especially during prolonged incubation periods.[5][7] This is a key reason why the incubation time is limited and should be optimized. The toxicity is likely related to the concentration used, and optimizing for the lowest effective concentration can help mitigate this issue.[5] Due to its cytotoxic nature, the MTT assay is considered an endpoint assay.[5]

Q5: What is the best way to dissolve the formazan crystals?

Complete solubilization of the formazan crystals is critical for accurate absorbance readings.[6] Common solvents include dimethyl sulfoxide (B87167) (DMSO), acidified isopropanol, or a solution of sodium dodecyl sulfate (B86663) (SDS) in dilute hydrochloric acid.[8] After adding the solubilization solution, it is recommended to shake the plate on an orbital shaker for at least 15 minutes to ensure all crystals are dissolved.[6] In some cases, overnight incubation may be necessary for complete dissolution.[3]

Troubleshooting Guide

Below is a summary of common issues encountered during MTT assays and recommended actions to resolve them.

IssuePotential Cause(s)Recommended Action(s)
Low Absorbance / Weak Signal - Cell seeding density is too low. - Incubation time with MTT reagent is too short. - The compound being tested is highly cytotoxic. - Incomplete solubilization of formazan crystals.- Optimize cell seeding density to ensure an adequate number of viable cells. - Increase the MTT incubation time (e.g., from 2 to 4 hours). - Test a wider, lower range of compound concentrations. - Ensure formazan is fully dissolved by mixing thoroughly or increasing solubilization time.[6]
High Background Absorbance - Contamination of reagents or cell culture. - Phenol red or serum in the culture medium can interfere with readings.[6] - The test compound chemically reduces the MTT reagent.[9]- Use sterile technique and filter-sterilize solutions.[1] - Use serum-free medium for the MTT incubation step and include a "media only" background control.[6] - Test the compound in a cell-free system with MTT to check for direct chemical reduction.[9]
High Variability Between Replicates - Inconsistent cell seeding across wells. - "Edge effect" where outer wells evaporate faster. - Incomplete mixing of reagents in wells.- Ensure a homogenous cell suspension before and during plating.[10] - Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. - Mix the plate gently after adding reagents.
U-Shaped or "Hook Effect" Curve - Compound precipitation at high concentrations, which can scatter light and inflate absorbance readings.[9][10] - The compound directly interferes with the assay chemistry at high concentrations.[9]- Visually inspect wells for any signs of compound precipitation.[10] - Test a wider range of concentrations, focusing on lower doses. - Consider an alternative viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®).[4]

Experimental Protocols

Protocol 1: Standard MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Plating: Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of culture medium. Include wells for vehicle control and a "medium only" blank.

  • Compound Treatment: After allowing cells to adhere (typically overnight), add the test compound at various concentrations and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[1] Dilute this stock 1:10 in serum-free medium and add 50 µL to each well (final concentration ~0.5 mg/mL).

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.[5]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well.[6]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm).[3] A reference wavelength of >650 nm can be used to subtract background noise.[3]

Protocol 2: MTS Assay

The MTS assay is an alternative that produces a soluble formazan product, eliminating the need for a separate solubilization step.[1]

  • Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • MTS Reagent Preparation: Prepare the MTS solution, often combined with an electron coupling reagent like PES, according to the manufacturer's instructions.[1]

  • MTS Addition: Add 20 µL of the MTS solution directly to each well containing 100 µL of culture medium.[5]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[5]

  • Absorbance Reading: Measure the absorbance directly at 490-500 nm.[1]

Visualizations

MTT_Workflow cluster_plate 96-Well Plate cluster_analysis Analysis plate_cells 1. Seed Cells add_compound 2. Add Test Compound & Incubate plate_cells->add_compound Adherence add_mtt 3. Add MTT Reagent add_compound->add_mtt Exposure Period inc_mtt 4. Incubate (1-4h) add_mtt->inc_mtt solubilize 5. Add Solubilization Solution inc_mtt->solubilize read_abs 6. Read Absorbance (570 nm) solubilize->read_abs calc_via 7. Calculate Viability read_abs->calc_via

Caption: A flowchart of the standard MTT assay workflow.

MTT_Reduction_Pathway cluster_cell Viable Cell cluster_mito Mitochondria nadph NAD(P)H reductase Oxidoreductase Enzymes nadph->reductase Provides electrons formazan Formazan (Purple, Insoluble) reductase->formazan Reduction mtt MTT (Yellow, Soluble) mtt->reductase Substrate

Caption: The biochemical reduction of MTT in a viable cell.

Troubleshooting_Flowchart start Inconsistent Results? check_seeding Is Cell Seeding Consistent? start->check_seeding check_reagents Are Reagents Contaminated? check_seeding->check_reagents Yes action_seed Optimize Seeding Protocol check_seeding->action_seed No check_edge Using Outer Wells? check_reagents->check_edge No action_reagent Use Fresh/Filtered Reagents check_reagents->action_reagent Yes check_solubility Is Formazan Fully Dissolved? check_edge->check_solubility No action_edge Avoid Outer Wells / Add PBS check_edge->action_edge Yes action_solubility Increase Shaking Time check_solubility->action_solubility No end_node Results Improved check_solubility->end_node Yes action_seed->end_node action_reagent->end_node action_edge->end_node action_solubility->end_node

Caption: A logical flowchart for troubleshooting inconsistent assay results.

References

Technical Support Center: Investigating Off-Target Effects of MTPPA in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for the specific compound "MTPPA" ((Rac)-M-5011), a non-steroidal anti-inflammatory drug (NSAID), did not yield publicly available data regarding its specific off-target effects, mechanism of action, or detailed experimental protocols. Therefore, this technical support center provides a generalized framework for a hypothetical NSAID, drawing on common characteristics and experimental challenges associated with this class of drugs. The following information should be adapted and verified for the specific molecule under investigation.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected changes in cell viability assays after treating our cell line with our NSAID. What could be the cause?

A1: Unexpected effects on cell viability with an NSAID can stem from several off-target effects. Firstly, many NSAIDs can induce apoptosis through mechanisms independent of their primary cyclooxygenase (COX) inhibition, such as by affecting mitochondrial function or cellular signaling pathways like NF-κB. Secondly, at higher concentrations, some NSAIDs can have non-specific cytotoxic effects. It is also possible that the specific cell line you are using is particularly sensitive to these off-target effects. We recommend performing a dose-response curve to determine the IC50 and to identify a concentration that is effective for your primary target without causing significant cytotoxicity.

Q2: Our in vivo animal model is showing signs of gastrointestinal distress after administration of the NSAID. Is this a known off-target effect?

A2: Yes, gastrointestinal (GI) toxicity is a well-documented off-target effect of many NSAIDs. This is primarily due to the inhibition of COX-1 in the gastric mucosa, which is essential for producing prostaglandins (B1171923) that protect the stomach lining. Reduced prostaglandin (B15479496) levels can lead to decreased mucus and bicarbonate secretion, and increased gastric acid secretion, resulting in mucosal damage. It is crucial to monitor animal models for any signs of GI distress and to consider co-administration of gastroprotective agents in your experimental design if necessary.

Q3: We are seeing conflicting results in our inflammation assays. Could there be off-target effects interfering with our measurements?

A3: Conflicting results in inflammation assays can indeed be a consequence of off-target effects. While the primary mechanism of NSAIDs is to reduce inflammation by inhibiting prostaglandin synthesis, they can also modulate other inflammatory pathways. For instance, some NSAIDs have been shown to affect the activity of transcription factors such as NF-κB and AP-1, which regulate a wide range of pro-inflammatory genes. Depending on the specific assay and cell type, these off-target activities could either potentiate or antagonize the expected anti-inflammatory effect. We advise using multiple, mechanistically distinct assays to get a clearer picture of the compound's activity.

Troubleshooting Guides

Troubleshooting Inconsistent In Vitro Assay Results
Observed Problem Potential Cause Recommended Solution
High variability between replicate wells in a cell-based assay.1. Uneven cell seeding. 2. Compound precipitation at high concentrations. 3. Inconsistent incubation times.1. Ensure a single-cell suspension before seeding and check for even distribution. 2. Visually inspect the compound in media for precipitation. If observed, reduce the final concentration or use a different solvent. 3. Standardize all incubation periods precisely.
Discrepancy between expected and observed potency (IC50).1. Incorrect compound concentration. 2. Degradation of the compound. 3. Cell line has low expression of the target enzyme (COX).1. Verify the stock concentration and perform serial dilutions carefully. 2. Prepare fresh stock solutions and store them appropriately. 3. Confirm target expression in your cell line using qPCR or Western blot.
Unexpected increase in inflammatory markers at certain concentrations.Off-target activation of pro-inflammatory pathways (e.g., certain MAP kinases).Perform a broader kinase profiling assay to identify potential off-target kinases. Analyze the expression of a wider range of inflammatory cytokines.
Troubleshooting Adverse Effects in Animal Models
Observed Problem Potential Cause Recommended Solution
Significant weight loss in the treatment group.1. Gastrointestinal toxicity. 2. Renal toxicity.1. Monitor for signs of GI bleeding and consider reducing the dose. 2. Perform histological analysis of the kidneys and measure serum creatinine (B1669602) and BUN levels.
Edema or changes in blood pressure.Inhibition of renal prostaglandins leading to sodium and water retention.Monitor blood pressure and assess renal function. Consider a lower dose or a more COX-2 selective compound if appropriate for the study.
Allergic reactions (e.g., skin rash, anaphylaxis).Hypersensitivity reaction to the compound.Discontinue treatment immediately. Consult with a veterinarian. Document the reaction thoroughly.

Quantitative Data Summary

The following table presents hypothetical quantitative data for a generic NSAID to illustrate how to structure such information.

Off-Target Assay Type Species/Cell Line IC50 / EC50 / Ki (µM) Notes
COX-1Enzyme Inhibition AssayHuman (recombinant)0.5Primary Target
COX-2Enzyme Inhibition AssayHuman (recombinant)5.010-fold selectivity for COX-1
5-LipoxygenaseEnzyme Inhibition AssayHuman (recombinant)> 100Minimal activity
NF-κB ActivationReporter Gene AssayHEK293T25.0Inhibition of TNF-α induced activation
Caspase-3 ActivationFluorometric AssayJurkat cells50.0Induction of apoptosis
Mitochondrial RespirationSeahorse XF AssayHepG2 cells75.0Uncoupling of oxidative phosphorylation

Experimental Protocols

Protocol: In Vitro COX-1/COX-2 Inhibition Assay
  • Objective: To determine the in vitro potency of the test compound to inhibit recombinant human COX-1 and COX-2.

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compound stock solution (e.g., in DMSO).

    • Assay buffer (e.g., Tris-HCl).

    • Prostaglandin E2 (PGE2) ELISA kit.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

    • Add the diluted test compound or vehicle control (DMSO) to the respective wells and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate for 10 minutes at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

    • Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Assessment of Gastric Ulceration in a Rodent Model
  • Objective: To evaluate the potential of the test compound to induce gastric ulcers in rats.

  • Materials:

    • Male Wistar rats (200-250g).

    • Test compound.

    • Vehicle (e.g., 0.5% carboxymethylcellulose).

    • Positive control (e.g., Indomethacin).

    • Formalin solution.

  • Procedure:

    • Fast the rats for 24 hours prior to dosing, with free access to water.

    • Administer the test compound, vehicle, or positive control orally.

    • Four hours post-dosing, euthanize the animals by CO2 asphyxiation.

    • Dissect the stomach and open it along the greater curvature.

    • Gently rinse the stomach with saline to remove its contents.

    • Pin the stomach flat on a corkboard and fix in 10% formalin.

    • Examine the gastric mucosa for the presence of ulcers under a dissecting microscope.

    • Score the ulcers based on their number and severity (e.g., ulcer index).

    • Perform statistical analysis to compare the ulcer index between the treatment groups.

Visualizations

NSAID_Primary_Mechanism Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever NSAID NSAID NSAID->COX_Enzymes Inhibition

Caption: Primary mechanism of action for NSAIDs.

NSAID_Off_Target_Pathways cluster_cell Cellular Environment cluster_outcomes Potential Outcomes NSAID NSAID COX_Inhibition COX Inhibition NSAID->COX_Inhibition Primary Target Mitochondria Mitochondria NSAID->Mitochondria Off-Target NF_kappaB_Pathway NF-κB Pathway NSAID->NF_kappaB_Pathway Off-Target Apoptosis_Pathway Apoptosis Pathway NSAID->Apoptosis_Pathway Off-Target Reduced_Inflammation Reduced Inflammation COX_Inhibition->Reduced_Inflammation Altered_Metabolism Altered Metabolism Mitochondria->Altered_Metabolism Modulated_Gene_Expression Modulated Gene Expression NF_kappaB_Pathway->Modulated_Gene_Expression Increased_Cell_Death Increased Cell Death Apoptosis_Pathway->Increased_Cell_Death Experimental_Workflow Start Hypothesis: Compound has off-target effects In_Vitro_Screening In Vitro Screening (e.g., Kinase Panel, Receptor Binding) Start->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (e.g., Viability, Apoptosis, Cytokine Profiling) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Model In Vivo Model (e.g., Rodent Toxicity Study) Cell_Based_Assays->In_Vivo_Model Data_Analysis Data Analysis and Interpretation In_Vivo_Model->Data_Analysis Conclusion Identify and Characterize Off-Target Effects Data_Analysis->Conclusion

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges associated with acquired drug resistance in cell line models. The content focuses on common mechanisms of resistance, such as the overexpression of efflux pumps, and provides strategies to characterize and overcome this phenomenon.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the development and characterization of drug-resistant cell lines.

Q1: My cultured cancer cells have stopped responding to our lead compound. How can I confirm that they have developed resistance?

A1: The first step is to quantitatively determine the half-maximal inhibitory concentration (IC50) of the compound on your treated cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value for the treated line indicates the acquisition of resistance.[1] This is typically done using a cell viability assay, such as the MTT or CCK-8 assay.[2] A 3- to 10-fold increase in IC50 is often considered a clear indication of resistance.[1]

Q2: What are the most common molecular mechanisms that cause drug resistance in cancer cell lines?

A2: Acquired drug resistance is multifactorial, but common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump drugs out of the cell, reducing the intracellular concentration.[3][4]

  • Alteration of Drug Targets: Mutations in the target protein that prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of the drug.[5][6]

  • Enhanced DNA Repair: Increased capacity to repair DNA damage caused by chemotherapeutic agents.

  • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins that prevent drug-induced cell death.

Q3: How can I determine if P-glycoprotein (P-gp/ABCB1) is responsible for the resistance I'm observing?

A3: There are two primary approaches. First, you can measure the expression level of P-gp (gene: ABCB1) using methods like RT-qPCR, Western blotting, or flow cytometry.[4] Second, you can perform a functional assay to measure the pump's activity. A common method is the Rhodamine 123 efflux assay, where resistant cells will show lower retention of this fluorescent P-gp substrate compared to sensitive cells.[7][8] This effect can often be reversed by known P-gp inhibitors like verapamil (B1683045).[8]

Q4: What are efflux pump inhibitors and how can they help overcome resistance?

A4: Efflux pump inhibitors are compounds that block the function of ABC transporters like P-gp.[9][10] By preventing the pump from expelling the anticancer drug, they restore its intracellular concentration and, consequently, its cytotoxic effect. Verapamil is a well-known, first-generation P-gp inhibitor used extensively in research to confirm P-gp-mediated resistance.[9][11] Co-incubation of a resistant cell line with your therapeutic compound and an efflux pump inhibitor should result in a significant decrease in the IC50 value, closer to that of the sensitive parental line.

Section 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during drug resistance experiments.

Problem: My IC50 values from the MTT assay are inconsistent and have high variability between replicates.

  • Potential Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a primary source of variability.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even settling.

  • Potential Cause 2: Incomplete Formazan (B1609692) Crystal Solubilization. The purple formazan crystals must be fully dissolved for an accurate reading.[12]

    • Solution: After adding the solubilization solvent (e.g., DMSO), place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution. Visually inspect the wells under a microscope to confirm no crystals remain.[13]

  • Potential Cause 3: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, which concentrates media components and affects cell growth.[13]

    • Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.[13]

  • Potential Cause 4: Interference from Test Compound. Some compounds can directly reduce the MTT reagent or interact with the formazan product, leading to false readings.[12]

    • Solution: Run a control plate with your compound in cell-free media to check for direct MTT reduction. If interference is observed, consider using an alternative viability assay like the Sulforhodamine B (SRB) or lactate (B86563) dehydrogenase (LDH) assay.[13]

Problem: I am unable to establish a stable drug-resistant cell line; the cells die off when I increase the drug concentration.

  • Potential Cause 1: Drug Concentration increased too rapidly. Cells need time to adapt and for resistant clones to emerge. A sudden, large increase in drug pressure can cause massive cell death.

    • Solution: Increase the drug concentration in small, stepwise increments. A common strategy is to start at the IC20 or IC30 and only increase the dose once the cells have recovered and are proliferating at a stable rate.[1]

  • Potential Cause 2: Unstable Resistance Mechanism. Some resistance mechanisms are transient. If the drug is removed, the cells may revert to a sensitive phenotype.

    • Solution: Maintain a low concentration of the drug in the culture medium at all times after resistance has been established to ensure continuous selective pressure.

  • Potential Cause 3: Clonal Selection Has Not Occurred. You may be enriching for cells that are tolerant rather than genetically resistant.

    • Solution: The process of developing a stable resistant line can take several months. Be patient and continue with gradual dose escalation. It is also crucial to freeze down cell stocks at each successful concentration step.

Problem: The P-gp inhibitor (e.g., Verapamil) is not restoring sensitivity to my drug in the resistant cell line.

  • Potential Cause 1: The resistance is not mediated by P-gp. The cells may be utilizing a different efflux pump (e.g., MRP1, BCRP) or an entirely different resistance mechanism.

    • Solution: Test for the expression and activity of other ABC transporters. Also, investigate other potential resistance mechanisms, such as target mutation or activation of bypass signaling pathways.

  • Potential Cause 2: The inhibitor concentration is suboptimal.

    • Solution: Perform a dose-response experiment with the inhibitor to find the optimal, non-toxic concentration that maximally reverses resistance.

  • Potential Cause 3: The inhibitor itself is toxic to the cells. High concentrations of some inhibitors can cause cytotoxicity, confounding the results of a viability assay.

    • Solution: Determine the IC50 of the inhibitor alone on your cell line to ensure you are using it at a non-toxic concentration in your co-treatment experiments.

Section 3: Data on Reversing Drug Resistance

The following tables summarize quantitative data from studies demonstrating the reversal of drug resistance in cancer cell lines using efflux pump inhibitors.

Table 1: Reversal of Doxorubicin (B1662922) (ADM) Resistance with Verapamil (VER) in Gastric Cancer Cell Lines [14]

Cell LineTreatmentIC50 of ADM (µg/mL)Reversal Fold (Relative IC50)
SGC-7901 ADM only1.866.77
ADM + VER0.27
BGC-823 ADM only0.451.66
ADM + VER0.27

Data shows that Verapamil significantly enhances the sensitivity of SGC-7901 cells to Doxorubicin, indicating a strong P-gp-mediated resistance mechanism.[14]

Table 2: Doxorubicin IC50 Values in Sensitive vs. Resistant Cell Lines [4][15]

Cell Line PairIC50 of Doxorubicin (µM)Resistance Fold-Change
HeLa (Parental) 2.66~2x
HeLa/Dox (Resistant) 5.47
K562 (Parental) 0.031~32x
K562/Dox (Resistant) 0.996
MCF-7/S (Sensitive) 1.65~78x
MCF-7/Dox (Resistant) 128.5

This table illustrates the varying degrees of resistance that can be developed in different cell lines to the same drug.[4][15]

Section 4: Key Experimental Protocols

This section provides detailed methodologies for core experiments in drug resistance research.

Protocol 1: Development of a Drug-Resistant Cell Line

This protocol describes the continuous exposure method to generate a resistant cell line.[1]

  • Determine Initial IC50: First, determine the IC50 of your drug on the parental (sensitive) cell line using the MTT assay (see Protocol 2).

  • Initial Drug Exposure: Begin culturing the parental cells in medium containing the drug at a low concentration (e.g., IC20 or IC30).

  • Monitor and Culture: Initially, significant cell death is expected. Carefully monitor the surviving cells. Replace the drug-containing medium every 2-3 days. When the cells reach 70-80% confluency, passage them as usual, but always into fresh, drug-containing medium.

  • Dose Escalation: Once the cells are proliferating at a stable rate comparable to the parental line, increase the drug concentration. A conservative increase of 1.5 to 2-fold is recommended.

  • Repeat and Stabilize: Repeat the cycle of adaptation and dose escalation. This process can take 3-6 months or longer.[16]

  • Cryopreserve Stocks: At each stage where the cells become stable at a new concentration, freeze down several vials of cells for backup.[16]

  • Confirm Resistance: A resistant line is considered established when it can proliferate steadily in a drug concentration that is significantly higher (e.g., >10-fold) than the initial parental IC50.[1] Confirm the new, higher IC50 value using the MTT assay.

Protocol 2: Assessing Drug Sensitivity using the MTT Assay

This protocol measures cell viability based on the metabolic conversion of MTT to formazan.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of your compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include "vehicle-only" and "no-treatment" controls.

  • Incubation: Incubate the plate for a duration relevant to the compound's mechanism of action (typically 24, 48, or 72 hours).

  • Add MTT Reagent: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible within the cells.

  • Solubilize Crystals: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[17]

  • Measure Absorbance: Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Measuring P-gp Activity via Rhodamine 123 Efflux Assay

This protocol uses a fluorescent substrate to measure the functional activity of the P-gp efflux pump.

  • Cell Preparation: Harvest both sensitive (parental) and resistant cells and adjust the density to 1x10^6 cells/mL in serum-free medium or PBS.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1-5 µM. For inhibitor controls, add verapamil (or another inhibitor) to a separate tube 15 minutes prior to adding Rhodamine 123.[8]

  • Incubation (Loading Phase): Incubate the cells for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells.

  • Wash: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash twice with ice-cold PBS to remove extracellular dye.

  • Efflux Phase: Resuspend the cell pellet in pre-warmed, fresh medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for active efflux of the dye.

  • Analysis: Stop the efflux by placing the tubes on ice. Analyze the mean fluorescence intensity (MFI) of the cells using a flow cytometer.

  • Interpretation: Resistant cells with active P-gp pumps will have a lower MFI compared to sensitive cells. The presence of a P-gp inhibitor should increase the MFI in resistant cells, ideally to a level similar to that of the sensitive cells.[8]

Section 5: Visualized Workflows and Pathways

This section provides diagrams created using Graphviz to illustrate key processes and relationships in drug resistance studies.

Workflow for Developing a Resistant Cell Line

G A Start with Parental (Sensitive) Cell Line B Determine Drug IC50 (MTT Assay) A->B C Culture cells in medium with low drug conc. (e.g., IC20) B->C D Monitor cell recovery and proliferation C->D E Are cells proliferating steadily? D->E E->D No, continue culture F Increase Drug Concentration (1.5-2x) E->F Yes G Freeze cell stock at stable concentration F->G H Confirm new, higher IC50 vs. Parental Line F->H After several cycles G->C Repeat Cycle I Stable Resistant Cell Line Established H->I

Workflow for generating a drug-resistant cell line.
Mechanism of P-glycoprotein (P-gp) Mediated Drug Efflux

G cluster_0 Extracellular Space cluster_1 Cytoplasm drug_out Drug drug_in Drug drug_out->drug_in Passive Diffusion target Intracellular Target drug_in->target Binding & Cytotoxicity pgp P-glycoprotein (P-gp / ABCB1) drug_in->pgp Binding to P-gp membrane Cell Membrane pgp->drug_out Active Efflux adp ADP + Pi pgp->adp atp ATP atp->pgp

P-gp actively transports drugs out of the cell using ATP.
Signaling Pathways Leading to ABCB1/P-gp Upregulation

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TCF_LEF TCF/LEF ABCB1_Gene ABCB1 Gene TCF_LEF->ABCB1_Gene transcription AP1 AP-1 AP1->ABCB1_Gene transcription YAP_TAZ YAP/TAZ YAP_TAZ->ABCB1_Gene transcription Pgp_mRNA P-gp mRNA ABCB1_Gene->Pgp_mRNA Pgp_Protein P-gp Protein (Efflux Pump) Pgp_mRNA->Pgp_Protein translation Wnt Wnt BetaCatenin β-Catenin Wnt->BetaCatenin activates BetaCatenin->TCF_LEF translocates to nucleus MAPK MAPK/ERK JNK MAPK->AP1 activates Hippo Hippo Pathway Hippo->YAP_TAZ inhibits

Key signaling pathways that can upregulate ABCB1 expression.[3]

References

MTPPA Technical Support Center: Dosage and Administration Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research purposes only. MTPPA (4-Methyl-N-(4-(4-methyl-1-piperazinyl)phenyl)-3-pyridinecarboxamide) is a novel investigational compound, and its properties are still under evaluation. This guide provides a generalized framework for utilizing novel small molecule inhibitors in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its hypothetical mechanism of action?

This compound is a potent and selective small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway.[1][2][][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[1][2][4] this compound is hypothesized to bind to the ATP-binding pocket of mTOR, preventing the phosphorylation of its downstream targets and thereby inhibiting tumor cell growth.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription This compound This compound This compound->mTORC1 Inhibition

Hypothetical PI3K/AKT/mTOR signaling pathway showing the inhibitory action of this compound.
Q2: How do I determine the starting dose for my in vivo experiments with this compound?

For a novel compound like this compound, a dose-finding study is essential.[5][6] The general workflow involves establishing a maximum tolerated dose (MTD) and then conducting pharmacokinetic (PK) studies to understand the compound's exposure profile.[7][8][9][10][11][12][13] This data will inform the selection of a safe and efficacious dose for your subsequent in vivo experiments.

G start Start mtd Maximum Tolerated Dose (MTD) Study start->mtd pk Pharmacokinetic (PK) Study mtd->pk Inform Dose Selection efficacy In Vivo Efficacy Study pk->efficacy Determine Dosing Regimen end End efficacy->end

Experimental workflow for determining the in vivo dosage of a novel compound.
Q3: What are the recommended animal strains for this compound studies?

Commonly used mouse strains for initial pharmacokinetic and toxicity studies include C57BL/6, BALB/c, and CD-1.[14][15][16] The choice of strain may depend on the specific tumor model being used in efficacy studies. It is important to note that pharmacokinetic parameters can vary between strains, although some studies suggest good general agreement.[14][15][17]

Q4: How do I adjust the this compound dosage for different animal strains?

Dosage adjustments should be based on comparative pharmacokinetic data.[14][15][18] Different strains can exhibit variations in drug metabolism and clearance, which will affect the exposure (AUC) and maximum concentration (Cmax) of the compound.[17][18] Below is a table of hypothetical pharmacokinetic parameters for this compound in three common mouse strains.

ParameterC57BL/6BALB/cCD-1
Dose (mg/kg, oral) 202020
Cmax (ng/mL) 150012501800
Tmax (hr) 1.01.50.5
AUC (ng*hr/mL) 600075005500
Half-life (hr) 2.53.52.0
Bioavailability (%) 405535
  • Interpretation: In this hypothetical example, BALB/c mice show a higher exposure (AUC) and longer half-life, suggesting that a lower dose might be required in this strain to achieve the same systemic exposure as in C57BL/6 mice. Conversely, CD-1 mice show lower bioavailability and a shorter half-life, which might necessitate a higher dose or more frequent administration.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Action(s)
Unexpected toxicity observed in one mouse strain but not others - Strain-specific differences in drug metabolism leading to the formation of toxic metabolites.[17][18] - Genetic differences in the target pathway or off-target proteins.- Conduct a comparative pharmacokinetic study to assess for differences in drug exposure and metabolite profiles. - If exposure is significantly higher in the sensitive strain, reduce the dose accordingly. - Consider using a different strain for your efficacy studies if the toxicity cannot be managed by dose reduction.
High variability in response between animals - Inconsistent dosing technique.[19] - Inherent biological variability.[19][20] - Differences in food and water consumption affecting drug absorption.- Ensure consistent and accurate administration of the compound, normalizing the dose to the body weight of each animal.[19] - Increase the number of animals per group to improve statistical power.[19] - Standardize housing and feeding conditions.
Lack of efficacy at the initial dose - Insufficient drug exposure at the target site. - Poor bioavailability of the compound.[21] - Rapid metabolism and clearance of the compound.- Perform a pharmacokinetic study to determine the drug concentration in plasma and, if possible, in the tumor tissue.[8][10][22] - If exposure is low, consider increasing the dose (if below the MTD), using a different formulation to enhance solubility and absorption, or exploring alternative routes of administration.[19][21]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination for this compound

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable side effects or overt toxicity.[7][9][11][12][13]

Methodology:

  • Animal Selection: Use a small cohort of healthy mice (e.g., n=3 per group) of the desired strain.[7]

  • Dose Escalation:

    • Start with a low dose based on in vitro data or literature on similar compounds.

    • Administer escalating doses of this compound to different groups of animals (e.g., 10, 30, 100 mg/kg).[5] Doses can be administered once or daily for a short period (e.g., 7 days).[13]

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity, including changes in behavior, posture, and activity.

    • Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[9]

    • At the end of the study, perform a gross necropsy to look for any organ abnormalities.

  • MTD Definition: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.[7][9]

Hypothetical MTD Data for this compound in C57BL/6 Mice (7-day study):

Dose (mg/kg/day)SurvivalMean Body Weight Change (%)Clinical Signs
Vehicle Control3/3+5.2Normal
103/3+4.8Normal
303/3-2.5Normal
1003/3-12.1Mild lethargy on days 2-4
2001/3-22.5 (in survivors)Severe lethargy, ruffled fur
Protocol 2: Pharmacokinetic (PK) Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice to understand its absorption, distribution, metabolism, and excretion (ADME).[8][16]

Methodology:

  • Animal Groups: Use healthy mice of the selected strain(s). Typically, two groups are used: one for intravenous (IV) administration (to determine bioavailability) and one for the intended experimental route (e.g., oral - PO).

  • Dosing: Administer a single dose of this compound. The oral dose should be below the MTD.

  • Blood Sampling: Collect blood samples at multiple time points after dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[16] Serial sampling from the same animal is possible with appropriate techniques.[22]

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and bioavailability.

Protocol 3: General In Vivo Efficacy Study Protocol for this compound

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant mouse tumor model.

Methodology:

  • Tumor Model: Implant tumor cells (e.g., subcutaneously or orthotopically) in a suitable mouse strain. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment groups (e.g., vehicle control, this compound at one or more doses below the MTD).

  • Treatment: Administer this compound or vehicle according to the dosing regimen determined from the PK studies (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.

    • Monitor animal body weight and overall health.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a set duration. At the end of the study, collect tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare tumor growth between the treatment and control groups to assess the efficacy of this compound.

References

MTPPA experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MTPPA" (4-{[4-(4-methylphenyl)piperazin-1-yl]methyl} N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl]benzamide) is not widely documented in publicly available scientific literature under this acronym. This technical support guide has been developed to address common challenges in experimental variability and reproducibility for novel kinase inhibitors. Given the structural elements of the provided chemical name, we will use the well-characterized mTOR (mechanistic Target of Rapamycin) signaling pathway as a relevant framework for troubleshooting and experimental design. The principles and protocols outlined here are broadly applicable to research involving inhibitors of cellular kinase pathways.

Frequently Asked Questions (FAQs)

Q1: My this compound treatment shows highly variable results in cell viability assays between experiments. What are the common causes?

A1: High variability in cell viability assays is a frequent challenge. Key factors include:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to kinase inhibitors. This can be due to differences in the expression of the target protein, compensatory signaling pathways, or drug efflux pump activity.

  • Drug Concentration and Stability: Ensure the this compound stock solution is properly stored and that fresh dilutions are made for each experiment. The solvent (e.g., DMSO) concentration should be consistent across all wells and not exceed cytotoxic levels (typically <0.5%).

  • Inconsistent Cell Seeding: An uneven number of cells per well is a major source of variability. Ensure a homogeneous single-cell suspension before and during plating.

  • Assay Chemistry Interference: The compound may interfere with the assay reagents. For example, some compounds can reduce tetrazolium salts (like in an MTT assay) non-enzymatically, leading to inaccurate readings. It is advisable to run a cell-free control to test for such interference.

Q2: I am not observing the expected decrease in phosphorylation of mTOR downstream targets (like p-S6K1) after this compound treatment in my Western blots. What should I check?

A2: Several factors could lead to a lack of effect on downstream targets:

  • Suboptimal Treatment Time and Dose: The kinetics of target inhibition can vary. Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response experiment to determine the optimal conditions for observing pathway inhibition.

  • Feedback Loop Activation: Inhibition of the mTOR pathway can sometimes lead to the activation of upstream feedback loops (e.g., PI3K/Akt signaling), which can counteract the inhibitory effect.[1] Probing for upstream markers can help diagnose this issue.

  • Sample Preparation: It is crucial to prevent dephosphorylation during sample collection and lysis. Always work on ice, use ice-cold buffers, and include a cocktail of phosphatase and protease inhibitors in your lysis buffer.

  • Antibody Performance: Ensure your primary antibody for the phosphorylated target is specific and validated for Western blotting. Run positive and negative controls to confirm antibody performance.

Q3: Why do my biochemical (cell-free) assay results with this compound not correlate with my cell-based assay results?

A3: Discrepancies between biochemical and cellular assays are common when evaluating kinase inhibitors.[2] Reasons include:

  • Cellular Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

  • Drug Efflux: The compound could be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell.

  • Off-Target Effects: In a cellular context, the compound might engage with other kinases or proteins, leading to a phenotype that masks or alters the effect on the primary target.[3]

  • Metabolism: The compound may be metabolized by the cells into an inactive form.

Troubleshooting Guides

This section provides structured guidance for specific experimental issues.

Issue: High Background in Western Blots for Phosphorylated Proteins
Potential CauseSuggested Solution
Blocking agent contains phosphoproteins Avoid using non-fat milk for blocking when probing for phosphorylated targets, as it contains casein, a phosphoprotein. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
Insufficient blocking Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Ensure the blocking solution covers the entire membrane.
Antibody concentration too high Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background. Start with the manufacturer's recommended dilution and perform a dilution series.
Inadequate washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Use a sufficient volume of wash buffer (e.g., TBST) to cover the membrane completely.
Non-specific secondary antibody binding Run a control lane with only the secondary antibody to check for non-specific binding. If bands appear, consider using a pre-adsorbed secondary antibody.
Issue: Inconsistent IC50 Values in Cell Viability Assays
Potential CauseSuggested Solution
Variable cell growth phase Always use cells that are in the logarithmic growth phase for experiments. Standardize the cell passage number used for assays, as very early or late passage cells can behave differently.
Edge effects in multi-well plates "Edge effects" can occur due to uneven temperature or evaporation in the outer wells of a plate. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
Incomplete compound dissolution Ensure this compound is fully dissolved in the solvent before diluting it in culture medium. Visually inspect for any precipitate.
Assay timing The incubation time for the viability reagent can be critical. Standardize the incubation time as recommended by the manufacturer (e.g., 10 minutes for CellTiter-Glo®) and ensure consistent timing for all plates.

Data Presentation: Comparative IC50 Values of mTOR Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values for several known mTOR inhibitors across different assays and cell lines. This data can serve as a reference for expected potency ranges when working with novel mTOR pathway inhibitors.

InhibitorTypeTarget(s)Assay TypeIC50 (nM)Reference
Rapamycin Allosteric mTORC1 InhibitormTORC1Cell ProliferationVaries (e.g., ~1-20 nM in MCF-7)[4]
Everolimus Allosteric mTORC1 InhibitormTORC1Cell ProliferationVaries (e.g., ~1-10 nM in HCT-15)[4][5]
Temsirolimus Allosteric mTORC1 InhibitormTORC1mTOR Kinase Activity1.76[6]
Sapanisertib (INK128) ATP-Competitive Kinase InhibitormTORC1/mTORC2Cell ProliferationVaries (e.g., ~10-100 nM in glioma cells)[1]
AZD8055 ATP-Competitive Kinase InhibitormTORC1/mTORC2mTOR Kinase Activity0.8[6]
NVP-BEZ235 Dual Kinase InhibitorPI3K / mTORmTOR Kinase Activity20.7[6]

Experimental Protocols

Protocol 1: Western Blot for Phospho-S6K1 (Thr389)

This protocol describes the detection of S6K1 phosphorylation at Threonine 389, a key downstream indicator of mTORC1 activity.

1. Cell Lysis and Protein Quantification:

  • Culture and treat cells with the desired concentrations of this compound for the determined time.
  • Place the culture dish on ice and wash cells twice with ice-cold PBS.
  • Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes with periodic vortexing.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

2. Sample Preparation and SDS-PAGE:

  • Normalize protein concentrations for all samples with lysis buffer.
  • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
  • Boil the samples at 95-100°C for 5-10 minutes.
  • Load 20-30 µg of protein per well onto an 8-10% SDS-polyacrylamide gel. Include a molecular weight marker.
  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
  • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.

4. Immunoblotting:

  • Block the membrane in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[7]
  • Incubate the membrane with the primary antibody for phospho-S6K1 (Thr389) (e.g., Cell Signaling Technology #9234 or #9205), diluted in 5% BSA/TBST as per the manufacturer's recommendation.[8][9][10] This is typically done overnight at 4°C.
  • Wash the membrane three times for 5-10 minutes each with TBST.
  • Incubate with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
  • Wash the membrane again three times for 10 minutes each with TBST.

5. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
  • Incubate the membrane with the ECL substrate for 1-5 minutes.
  • Capture the chemiluminescent signal using a digital imager or X-ray film.
  • To normalize, you can strip the membrane and re-probe for total S6K1 or a loading control like GAPDH or β-actin.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines a common ATP-based assay to measure cell viability.

1. Cell Seeding:

  • Prepare a cell suspension at the desired concentration.
  • Dispense 100 µL of the cell suspension per well into an opaque-walled 96-well plate. The cell number should be optimized to ensure they are in the linear range of the assay at the time of reading.
  • Include control wells with media only for background measurement.
  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.
  • Remove the existing media from the cells and add 100 µL of the this compound dilutions (and a vehicle control) to the appropriate wells.
  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

3. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
  • Add 100 µL of CellTiter-Glo® Reagent to each well (for a final volume of 200 µL).
  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a plate reader (luminometer).

4. Data Analysis:

  • Subtract the average background luminescence (media-only wells) from all other readings.
  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells.
  • Plot the percent viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Mandatory Visualizations

mTOR_Signaling_Pathway growth_factors Growth Factors (e.g., Insulin, IGF-1) pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 Complex akt->tsc rheb Rheb-GTP tsc->rheb mtorc1 mTORC1 rheb->mtorc1 s6k1 p70S6K1 mtorc1->s6k1 four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy This compound This compound (Assumed Inhibitor) This compound->mtorc1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis four_ebp1->protein_synthesis

Caption: Simplified mTORC1 signaling pathway with the assumed point of inhibition by this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits a kinase cell_culture 1. Cell Culture Select appropriate cell line start->cell_culture treatment 2. This compound Treatment Dose-response & time-course cell_culture->treatment viability_assay 3a. Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot 3b. Western Blot (e.g., for p-S6K1) treatment->western_blot data_analysis 4. Data Analysis Calculate IC50 Quantify band intensity viability_assay->data_analysis western_blot->data_analysis interpretation 5. Interpretation Assess variability & reproducibility data_analysis->interpretation troubleshoot Troubleshoot? (e.g., high variability) interpretation->troubleshoot Yes conclusion Conclusion Validate this compound effect interpretation->conclusion No troubleshoot->cell_culture Re-optimize

Caption: General experimental workflow for testing a novel kinase inhibitor like this compound.

References

Validation & Comparative

MTPPA in the Landscape of COX Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of 4-(4-(methoxyphenyl)-6-(4-(prop-1-en-2-yl)phenyl)-2-thioxo-1,2-dihydropyridin-3-yl)benzonitrile (MTPPA) in the context of cyclooxygenase (COX) inhibitors. As of the latest literature review, no direct experimental data on the COX inhibitory activity of this compound has been published. Therefore, this guide will focus on a comparative analysis based on its structural class—dihydropyridine (B1217469) and thioxopyridine derivatives—against established COX inhibitors.

The inhibition of cyclooxygenase (COX) enzymes is a cornerstone of anti-inflammatory therapy. COX-1 is a constitutively expressed enzyme involved in physiological functions, such as gastrointestinal protection and platelet aggregation. In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, and is the primary target for anti-inflammatory drugs. The therapeutic goal is often to selectively inhibit COX-2 to reduce inflammation and pain while minimizing the side effects associated with COX-1 inhibition.

The Cyclooxygenase Signaling Pathway

The cyclooxygenase (COX) enzyme is a critical component of the inflammatory cascade. It catalyzes the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes. These lipid mediators are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the activity of COX enzymes.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic Acid->PGH2 COX-1 / COX-2 COX1 COX-1 (Constitutive) COX2 COX-2 (Inducible) Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Synthases Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Platelet Aggregation Platelet Aggregation Thromboxanes->Platelet Aggregation

Figure 1: Simplified Cyclooxygenase Signaling Pathway.

Comparative Data of COX Inhibitors

The efficacy and safety of COX inhibitors are often quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the drug's preference for inhibiting COX-2. A higher SI indicates greater selectivity for COX-2.

While direct data for this compound is unavailable, studies on structurally related dihydropyridine and thioxopyrimidine derivatives have shown a range of COX inhibitory activities. The tables below summarize the IC50 values and selectivity indices for several established COX inhibitors and representative compounds from the dihydropyridine structural class.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Common NSAIDs and Coxibs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen133700.04
Naproxen71410.05
Diclofenac0.110.150.73
Indomethacin0.090.130.69
Meloxicam2.50.1516.7
Celecoxib14.70.05294
Rofecoxib>1000.018>5555
Etoricoxib1.00.009111

Data compiled from various in vitro assays. Absolute values can vary depending on the specific assay conditions.

Table 2: In Vitro COX-2 Inhibitory Activity of Selected Dihydropyridine Derivatives

CompoundCOX-2 IC50 (µM)Reference
Dihydropyridine Derivative A0.15[1]
Dihydropyridine Derivative B0.08[2]

Note: The specific structures of these derivatives are detailed in the cited literature. This table is for comparative purposes to highlight the potential COX-2 inhibitory activity within this chemical class.

Experimental Protocols

The determination of COX inhibitory activity is crucial for the development of new anti-inflammatory agents. A common and reliable method is the in vitro whole-blood assay.

In Vitro Whole-Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound for both COX-1 and COX-2 enzymes in a physiologically relevant matrix.

Methodology:

  • COX-1 Activity (Thromboxane B2 Production):

    • Fresh human whole blood is collected in the presence of an anticoagulant.

    • Aliquots of blood are pre-incubated with various concentrations of the test compound or vehicle control.

    • Blood clotting is initiated to induce platelet aggregation and subsequent thromboxane (B8750289) A2 (TXA2) production, which is rapidly metabolized to the stable thromboxane B2 (TXB2).

    • After a defined incubation period, the reaction is stopped, and plasma is collected.

    • TXB2 levels in the plasma are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • COX-2 Activity (Prostaglandin E2 Production):

    • Aliquots of human whole blood are incubated with lipopolysaccharide (LPS) to induce the expression of COX-2.

    • Various concentrations of the test compound or vehicle control are added to the LPS-stimulated blood.

    • After an extended incubation period, the plasma is separated.

    • Prostaglandin E2 (PGE2) levels in the plasma, a primary product of COX-2 activity in this system, are measured by ELISA.

Data Analysis:

  • The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

cluster_setup Experimental Setup cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay cluster_analysis Data Analysis Blood Human Whole Blood Incubate1 Incubate Blood + Compound Blood->Incubate1 Incubate2 Incubate Blood + LPS + Compound Blood->Incubate2 InduceCOX2 LPS Stimulation Compound Test Compound (Varying Concentrations) Compound->Incubate1 Compound->Incubate2 InduceClot Induce Clotting Incubate1->InduceClot MeasureTXB2 Measure TXB2 (ELISA) InduceClot->MeasureTXB2 CalculateInhibition Calculate % Inhibition MeasureTXB2->CalculateInhibition MeasurePGE2 Measure PGE2 (ELISA) Incubate2->MeasurePGE2 MeasurePGE2->CalculateInhibition PlotCurve Plot Dose-Response Curve CalculateInhibition->PlotCurve DetermineIC50 Determine IC50 PlotCurve->DetermineIC50

Figure 2: General Workflow for COX Inhibitor Selectivity Assay.

Concluding Remarks

The structural features of this compound, specifically the dihydropyridine and thioxopyridine moieties, are present in various compounds that have been investigated for their anti-inflammatory and COX inhibitory properties. Published research on analogous compounds suggests that this structural class has the potential to yield potent and selective COX-2 inhibitors.[1][2] However, without direct experimental data for this compound, its specific activity and selectivity profile remain speculative.

Further research, including in vitro enzyme inhibition assays and in vivo models of inflammation, is necessary to elucidate the pharmacological profile of this compound. Such studies would be essential to determine its potential as a novel anti-inflammatory agent and to position it accurately within the existing landscape of COX inhibitors. Researchers are encouraged to undertake these investigations to fill the current knowledge gap.

References

A Head-to-Head In Vitro Comparison: MTPPA vs. Diclofenac in the Arena of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more effective and safer anti-inflammatory agents is a perpetual endeavor. This guide provides a detailed in vitro comparison of a novel non-steroidal anti-inflammatory drug (NSAID), MTPPA (d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid), also known as M-5011, and the widely used NSAID, diclofenac (B195802). The following analysis is based on available experimental data to objectively assess their performance in cellular models of inflammation.

At a Glance: Key In Vitro Performance Metrics

The primary mechanism of action for most NSAIDs, including this compound and diclofenac, is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. The in vitro data presented below summarizes the inhibitory potency of these two compounds on COX-1 and COX-2, the two main isoforms of the enzyme.

ParameterThis compound (M-5011)DiclofenacCell System
COX-2 Inhibition (IC50) 0.44 µMAn order of magnitude less potent than this compoundHuman Rheumatoid Synovial Fibroblasts
COX-1 Inhibition (IC50) Less potent than ketoprofen (B1673614)0.611 µMHuman Rheumatoid Synovial Fibroblasts / Human Articular Chondrocytes
COX-2 Inhibition (IC50) Not Available0.026 µMHuman Peripheral Monocytes
COX-1 Inhibition (IC50) Not Available0.076 µMHuman Peripheral Monocytes
COX-2 Inhibition (IC50) Not Available0.63 µMHuman Articular Chondrocytes
PGE2 Production Inhibition (IC50) Not Available1.10 nMIL-1β-stimulated Human Synovial Fibroblasts
Inhibition of Arachidonic Acid Release Inhibits bradykinin-stimulated releaseMinimal effectHuman Rheumatoid Synovial Fibroblasts
Nature of COX-2 Inhibition ReversibleIrreversible (pseudo-irreversible)Human Rheumatoid Synovial Fibroblasts

Deep Dive: Mechanism of Action and Experimental Findings

This compound is a novel NSAID that has demonstrated potent anti-inflammatory and analgesic properties in preclinical models. In vitro studies have elucidated its mechanism of action, primarily focusing on its effects on arachidonic acid metabolism in synovial fibroblasts, a key cell type in the pathology of rheumatoid arthritis.

A pivotal in vitro study directly compared this compound with diclofenac and other NSAIDs in interleukin-1β (IL-1β)-stimulated rheumatoid synovial fibroblasts. This study revealed that this compound potently inhibited prostaglandin (B15479496) E2 (PGE2) production mediated by COX-2, with a half-maximal inhibitory concentration (IC50) of 0.44 µM. In the same experimental system, diclofenac was found to be an order of magnitude less potent.

A significant distinction in their mechanism of action is the nature of their interaction with the COX-2 enzyme. The inhibitory effect of this compound on COX-2 was found to be reversible. In contrast, diclofenac acts as a pseudo-irreversible inhibitor, binding tightly to the COX active site in a time-dependent manner.

Regarding COX-1, the constitutive isoform of the enzyme, the same study noted that this compound inhibited PGE2 production from exogenous arachidonic acid in non-stimulated cells with a potency less than that of ketoprofen. Other studies have reported IC50 values for diclofenac's inhibition of COX-1 to be in the range of 0.076 µM to 0.611 µM in different cell systems like human peripheral monocytes and articular chondrocytes, respectively[1][2].

Furthermore, this compound demonstrated an inhibitory effect on the release of arachidonic acid from prelabeled synovial cells stimulated with bradykinin (B550075), a mechanism not prominently observed with ketoprofen in the same study.

While data on the broader effects of this compound on other inflammatory cytokines is limited, diclofenac has been shown to suppress the secretion of various cytokines and chemokines in in vitro models, although this effect can be complex and context-dependent[3].

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid Stimuli (e.g., Bradykinin) PGH2 PGH2 Arachidonic Acid->PGH2 Oxygenation PLA2 PLA2 COX-1 / COX-2 COX-1 / COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) PGH2->Prostaglandins (PGE2) Isomerases Inflammation Inflammation Prostaglandins (PGE2)->Inflammation This compound This compound This compound->PLA2 Inhibits AA Release This compound->COX-1 / COX-2 Reversible Inhibition Diclofenac Diclofenac Diclofenac->COX-1 / COX-2 Pseudo-irreversible Inhibition

Caption: Simplified COX signaling pathway and points of inhibition by this compound and diclofenac.

Experimental_Workflow cluster_cell_culture Cell Culture and Stimulation cluster_treatment Drug Treatment cluster_analysis Analysis Cell_Seeding Seed Human Synovial Fibroblasts Stimulation Stimulate with IL-1β to induce COX-2 Cell_Seeding->Stimulation Drug_Addition Add varying concentrations of This compound or Diclofenac Stimulation->Drug_Addition Incubation Incubate for a defined period Drug_Addition->Incubation PGE2_Measurement Measure PGE2 production in supernatant (e.g., by EIA) Incubation->PGE2_Measurement AA_Release_Assay Measure [14C]Arachidonic Acid release Incubation->AA_Release_Assay Data_Analysis Calculate IC50 values PGE2_Measurement->Data_Analysis AA_Release_Assay->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of COX inhibition.

Experimental Protocols

The following provides a generalized methodology based on the principles of the cited in vitro studies for assessing the inhibitory effects of compounds on COX activity in synovial fibroblasts.

1. Cell Culture and COX-2 Induction:

  • Human synovial fibroblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • To induce the expression of COX-2, the cells are stimulated with a pro-inflammatory cytokine, such as recombinant human interleukin-1β (IL-1β), for a specified period (e.g., 24 hours). For the assessment of COX-1 activity, non-stimulated cells are used.

2. Drug Treatment:

  • Following stimulation, the cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or diclofenac) or a vehicle control.

  • The cells are then incubated with the drugs for a predetermined duration.

3. Measurement of Prostaglandin E2 (PGE2) Production:

  • After the drug incubation period, the cell culture supernatant is collected.

  • The concentration of PGE2 in the supernatant is quantified using a sensitive immunoassay, such as an Enzyme Immunoassay (EIA).

  • The percentage of inhibition of PGE2 production at each drug concentration is calculated relative to the vehicle-treated control.

  • The IC50 value, the concentration of the drug that causes 50% inhibition of PGE2 production, is then determined.

4. Arachidonic Acid Release Assay:

  • To measure the release of arachidonic acid, cells are pre-labeled by incubation with [14C]arachidonic acid.

  • After labeling, the cells are washed and then stimulated with an agonist like bradykinin in the presence or absence of the test compounds.

  • The amount of [14C]arachidonic acid released into the culture medium is measured by scintillation counting.

Conclusion

The available in vitro data suggests that this compound (M-5011) is a potent inhibitor of COX-2, demonstrating greater potency than diclofenac in human rheumatoid synovial fibroblasts. A key differentiator is this compound's reversible inhibition of COX-2, in contrast to the pseudo-irreversible inhibition by diclofenac. Furthermore, this compound exhibits an additional mechanism of inhibiting arachidonic acid release, which may contribute to its anti-inflammatory profile.

It is important to note that the body of in vitro research on this compound is not as extensive as that for the well-established drug, diclofenac. Further in vitro studies exploring its effects on a wider array of inflammatory mediators and in different cell types would be beneficial for a more comprehensive understanding of its pharmacological profile. Nevertheless, the existing data positions this compound as a compound of interest for the development of new anti-inflammatory therapies. This guide serves as a foundational comparison to inform further research and drug development efforts in the field of inflammation.

References

MTPPA's Analgesic Properties: A Comparative Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of MTPPA (d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid), a novel non-steroidal anti-inflammatory drug (NSAID), with other established alternatives. The following sections present quantitative data from preclinical studies, detailed experimental protocols, and a visualization of its proposed mechanism of action.

Quantitative Data Summary

The analgesic and anti-inflammatory efficacy of this compound has been evaluated in comparison to other commonly used NSAIDs. The data presented below is derived from a key preclinical study in rat and guinea pig models.

ParameterThis compound (M-5011)IndomethacinDiclofenac (B195802) SodiumKetoprofen (B1673614)
Analgesic Effect (Dry Yeast-Induced Hyperalgesia) Equipotent to Indomethacin, Diclofenac Sodium, and Ketoprofen---
Analgesic Effect (Adjuvant-Induced Arthritic Pain) Equipotent to Indomethacin, Diclofenac Sodium, and Ketoprofen---
Anti-inflammatory Effect (UV-Induced Erythema) 11.7x more potent1x-1.8x less potent
Anti-inflammatory Effect (Carrageenin-Induced Paw Edema) 2x more potent1x1.5x less potent-
Anti-pyretic Effect (Yeast-Induced Pyrexia) 4.2x more potent1x-4.6x more potent
Gastric Ulcerogenic Activity 0.5x (half that of Indomethacin)1x--

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data summary are provided below.

Analgesic Activity Assessment
  • Dry Yeast-Induced Hyperalgesia in Rats:

    • Animal Model: Male Wistar rats.

    • Procedure: A 20% suspension of dry yeast in saline is injected subcutaneously into the plantar surface of the right hind paw to induce hyperalgesia.

    • Drug Administration: this compound, indomethacin, diclofenac sodium, or ketoprofen are administered orally at various doses.

    • Pain Threshold Measurement: The pain threshold is measured using an analgesy-meter, which applies increasing pressure to the paw. The pressure at which the rat withdraws its paw is recorded as the pain threshold. Measurements are taken before and at various time points after drug administration.

    • Data Analysis: The percentage increase in pain threshold is calculated for each group and compared.

  • Adjuvant-Induced Arthritic Pain in Rats:

    • Animal Model: Male Lewis rats.

    • Procedure: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the tail.

    • Drug Administration: After the development of arthritis (typically 14-21 days), this compound and reference drugs are administered orally.

    • Pain Assessment: The pain response is assessed by measuring the vocalization threshold to paw flexion.

    • Data Analysis: The increase in vocalization threshold after drug administration is compared between the different treatment groups.

Anti-inflammatory Activity Assessment
  • Ultraviolet (UV)-Induced Erythema in Guinea Pigs:

    • Animal Model: Male Hartley guinea pigs.

    • Procedure: The dorsal skin of the guinea pigs is shaved, and a specific area is exposed to UV radiation to induce erythema.

    • Drug Administration: The test compounds are administered orally prior to UV exposure.

    • Erythema Scoring: The intensity of the erythema is scored visually at different time points after UV irradiation.

    • Data Analysis: The inhibitory effect of the drugs on erythema formation is calculated and compared.

  • Carrageenin-Induced Paw Edema in Rats:

    • Animal Model: Male Wistar rats.

    • Procedure: Edema is induced by a subplantar injection of carrageenin into the right hind paw.

    • Drug Administration: this compound and reference drugs are administered orally before the carrageenin injection.

    • Edema Measurement: The volume of the paw is measured using a plethysmometer at various time points after carrageenin injection.

    • Data Analysis: The percentage of inhibition of paw edema is calculated for each group.

Mechanism of Action: Signaling Pathway

This compound, like other NSAIDs, is understood to exert its analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the signaling of pain and inflammation. The diagram below illustrates this proposed pathway.

G Proposed Mechanism of this compound's Analgesic Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., Tissue Injury) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates Phospholipase A2 Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_Inflammatory GI_Protection Gastric Mucosa Protection Platelet Aggregation Prostaglandins_Physiological->GI_Protection Pain_Inflammation Pain & Inflammation Prostaglandins_Inflammatory->Pain_Inflammation This compound This compound This compound->COX1 Inhibits (less selective) This compound->COX2 Inhibits

Caption: Proposed mechanism of this compound via inhibition of COX enzymes.

Experimental Workflow: Preclinical Analgesic Assessment

The following diagram outlines the typical workflow for assessing the analgesic properties of a compound like this compound in a preclinical setting.

G Experimental Workflow for Analgesic Assessment Animal_Model Animal Model Selection (e.g., Rats) Pain_Induction Induction of Painful State (e.g., Yeast Injection) Animal_Model->Pain_Induction Drug_Administration Test Compound Administration (this compound, Controls) Pain_Induction->Drug_Administration Pain_Assessment Pain Threshold Measurement (e.g., Analgesy-meter) Drug_Administration->Pain_Assessment Data_Collection Data Collection & Analysis Pain_Assessment->Data_Collection Results Comparative Efficacy & Safety Profile Data_Collection->Results

Caption: Workflow for preclinical evaluation of analgesic compounds.

A Comparative Analysis of MTPPA and Novel Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of MTPPA (d-2-[4-(3-methyl-2-thienyl)phenyl]propionic acid), a non-steroidal anti-inflammatory drug (NSAID), with emerging novel anti-inflammatory compounds. The objective is to present a clear, data-driven comparison to aid in research and development decisions. This document summarizes quantitative performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Executive Summary

This compound demonstrates potent anti-inflammatory, analgesic, and anti-pyretic properties, with a primary mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis.[1][2][3] Its efficacy is comparable, and in some models, superior to established NSAIDs like indomethacin (B1671933) and diclofenac, while exhibiting a potentially favorable gastrointestinal safety profile.[1][2] In contrast, novel anti-inflammatory strategies are moving beyond direct COX inhibition to target more specific pathways in the inflammatory cascade. This guide evaluates two such novel compounds: MTL-CEBPA, a small activating RNA (saRNA) that modulates gene expression to reduce pro-inflammatory cytokines, and ADS032, a dual inhibitor of the NLRP1 and NLRP3 inflammasomes.

Comparative Efficacy Data

The following tables summarize the quantitative efficacy of this compound, MTL-CEBPA, and ADS032 in various preclinical models of inflammation.

Table 1: Efficacy of this compound in Preclinical Inflammation Models [1][4]

Model This compound (M-5011) Efficacy Reference Compound(s) Efficacy Metric
Carrageenan-Induced Paw Edema (Rat)2 times more potent than Indomethacin; 1.5 times more potent than Diclofenac Sodium-Inhibition of Edema
Ultraviolet-Induced Erythema (Guinea Pig)11.7 times more potent than Indomethacin; 1.8 times more potent than KetoprofenED50 (mg/kg): this compound: 0.19, Indomethacin: 2.22, Diclofenac: 0.10, Ketoprofen: 0.35ED50
Yeast-Induced Hyperalgesia (Rat)Equipotent to Indomethacin, Diclofenac Sodium, and Ketoprofen-Analgesic Effect
Adjuvant-Induced Arthritis (Rat)Equipotent to Indomethacin, Diclofenac Sodium, and Ketoprofen-Analgesic Effect
Yeast-Induced Pyrexia (Rat)4.2 times more potent than Indomethacin; 4.6 times more potent than Ketoprofen-Anti-pyretic Effect

Table 2: Efficacy of MTL-CEBPA in Preclinical Inflammation Models [5][6]

Model MTL-CEBPA Efficacy Metric
LPS-Stimulated THP-1 Monocytes (in vitro)Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IFN-γ)Cytokine Levels
LPS-Challenged Humanized NSG Mice (in vivo)Attenuation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IFN-γ); Increase in anti-inflammatory cytokine IL-10Serum Cytokine Levels

Table 3: Efficacy of ADS032 in Preclinical Inflammation Models [7][8]

Model ADS032 Efficacy Metric
LPS-Primed Mouse Bone Marrow-Derived Macrophages (in vitro)IC50 of ~30 µM for inhibiting nigericin-induced IL-1β secretionIC50
LPS-Challenged Mice (in vivo)Reduction of serum IL-1β and TNF-α levelsSerum Cytokine Levels
Acute Lung Silicosis (Mouse)Reduction of pulmonary inflammationHistological Analysis/Cytokine Levels
Influenza A Virus Challenge (Mouse)Increased survival and reduced pulmonary inflammationSurvival Rate, Cytokine Levels

Mechanism of Action and Signaling Pathways

This compound: Cyclooxygenase Inhibition

This compound, as a traditional NSAID, is believed to exert its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]

MTPPA_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibits

Mechanism of Action of this compound
MTL-CEBPA: Upregulation of C/EBPα

MTL-CEBPA is a small activating RNA (saRNA) that targets and upregulates the expression of the CCAAT/enhancer-binding protein alpha (C/EBPα) gene. C/EBPα is a transcription factor that plays a crucial role in the maturation of myeloid cells and is involved in the resolution phase of inflammation.[5][6] By increasing C/EBPα expression, MTL-CEBPA leads to a downstream reduction in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[5][6]

MTL_CEBPA_Pathway MTL_CEBPA MTL-CEBPA (saRNA) CEBPA_Gene CEBPA Gene MTL_CEBPA->CEBPA_Gene Upregulates CEBPA_Protein C/EBPα Protein (Transcription Factor) CEBPA_Gene->CEBPA_Protein Pro_Inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IFN-γ) CEBPA_Protein->Pro_Inflammatory Inhibits Anti_Inflammatory Anti-inflammatory Cytokines (IL-10) CEBPA_Protein->Anti_Inflammatory Promotes

Mechanism of Action of MTL-CEBPA
ADS032: Dual NLRP1/NLRP3 Inflammasome Inhibition

ADS032 is a small molecule inhibitor that targets both the NLRP1 and NLRP3 inflammasomes.[7][9] Inflammasomes are multiprotein complexes that, upon activation by pathogens or danger signals, trigger the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting both NLRP1 and NLRP3, ADS032 can block this key inflammatory signaling pathway in a variety of cell types.[7][9]

ADS032_Pathway PAMPs_DAMPs PAMPs / DAMPs NLRP1_NLRP3 NLRP1 / NLRP3 Inflammasomes PAMPs_DAMPs->NLRP1_NLRP3 Activate Caspase1 Caspase-1 Activation NLRP1_NLRP3->Caspase1 IL1B Mature IL-1β Secretion Caspase1->IL1B Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 ADS032 ADS032 ADS032->NLRP1_NLRP3 Inhibits

Mechanism of Action of ADS032

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (for this compound)

This widely used in vivo model assesses the anti-inflammatory activity of a compound against acute inflammation.

  • Animals: Male Wistar rats are typically used.

  • Procedure:

    • A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.

    • The test compound (this compound) or vehicle is administered orally at various doses prior to the carrageenan injection.

    • Paw volume is measured using a plethysmometer at specified time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Endpoint: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.

Carrageenan_Workflow cluster_0 Experimental Workflow Start Select Male Wistar Rats Administer Oral Administration of This compound or Vehicle Start->Administer Induce Inject Carrageenan (1%) into Right Hind Paw Administer->Induce Measure Measure Paw Volume with Plethysmometer at t=1,2,3,4,5h Induce->Measure Calculate Calculate % Inhibition of Edema Measure->Calculate End End Calculate->End

Carrageenan-Induced Paw Edema Workflow
LPS-Stimulated Cytokine Release in Humanized Mice (for MTL-CEBPA)

This in vivo model evaluates the effect of a compound on systemic inflammation in a humanized immune system setting.

  • Animals: Humanized NSG (NOD-scid IL2Rgamma-null) mice engrafted with human hematopoietic stem cells.

  • Procedure:

    • Mice are treated with MTL-CEBPA or a control RNA (e.g., Luc-siRNA) via intravenous injection at a specified dosage and schedule (e.g., 3 mg/kg on days 1, 3, and 5).

    • Inflammation is induced by a single intraperitoneal injection of lipopolysaccharide (LPS).

    • Blood samples are collected at various time points after LPS challenge.

  • Endpoint: Serum levels of human pro-inflammatory (TNF-α, IL-6, IL-1β, IFN-γ) and anti-inflammatory (IL-10) cytokines are quantified using methods like ELISA or Luminex assays.

LPS_Workflow cluster_1 Experimental Workflow Start Use Humanized NSG Mice Treat Administer MTL-CEBPA or Control (i.v. injections) Start->Treat Challenge Induce Systemic Inflammation with LPS (i.p. injection) Treat->Challenge Sample Collect Blood Samples at Timed Intervals Challenge->Sample Analyze Quantify Serum Cytokine Levels (ELISA/Luminex) Sample->Analyze End End Analyze->End

LPS-Induced Inflammation in Humanized Mice Workflow

Conclusion

This compound is a potent NSAID with a well-established mechanism of action through COX inhibition. The preclinical data indicate strong anti-inflammatory and analgesic effects, positioning it as a potentially effective therapeutic. However, the field of anti-inflammatory drug discovery is evolving, with novel compounds like MTL-CEBPA and ADS032 offering more targeted approaches. MTL-CEBPA's ability to modulate the inflammatory response at the genetic level and ADS032's specific inhibition of inflammasome activation represent promising strategies that may offer improved efficacy and safety profiles for a range of inflammatory diseases. Further comparative clinical studies are necessary to fully elucidate the relative therapeutic potential of these different classes of anti-inflammatory agents.

References

Independent Verification of Mitochondrial Permeability Transition Pore (mPTP) Modulator Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on MTPPA: Initial searches for "this compound" in the context of mitochondrial permeability transition pore (mPTP) modulation did not yield a specific, widely recognized compound. The acronym has been associated with methyl (triphenylphosphoranylidene)acetate, a chemical reagent, and 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid, a non-steroidal anti-inflammatory drug.[1] There is currently no direct, substantial evidence to suggest that the primary mechanism of action of the latter is the modulation of the mPTP. This guide will, therefore, focus on a comparative analysis of well-established and novel modulators of the mPTP to provide a framework for the independent verification of compounds targeting this pathway.

This guide provides a comparative analysis of three key modulators of the mitochondrial permeability transition pore (mPTP), a critical regulator of cell death. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for the independent verification of compounds targeting the mPTP. We will compare the classical inhibitor Cyclosporin (B1163) A, the potent toxin Bongkrekic Acid, and the novel inhibitor Sanglifehrin A.

Comparative Analysis of mPTP Modulators

The following table summarizes the key characteristics and quantitative data for the selected mPTP modulators.

FeatureCyclosporin A (CsA)Bongkrekic Acid (BKA)Sanglifehrin A (SFA)
Primary Target Cyclophilin D (CypD)[2]Adenine Nucleotide Translocase (ANT)[3]Putatively Cyclophilin D (CypD) with a distinct binding mode[4]
Mechanism of Action Inhibits the peptidyl-prolyl cis-trans isomerase activity of CypD, preventing it from inducing the conformational change in ANT that leads to pore opening.[2]Binds to the matrix side of ANT, locking it in the "c" conformation and preventing the ADP/ATP exchange, which sensitizes the pore to opening.[3]Binds to CypD, inhibiting its interaction with the mPTP complex and preventing pore opening.[4]
Potency (IC50/EC50) Inhibition of mPTP opening is typically observed in the low micromolar to nanomolar range, depending on the assay conditions.A potent inhibitor of ANT, with reported Ki values in the nanomolar range.Shown to inhibit mPTP opening in the micromolar range.[4]
Key Experimental Readout Increased mitochondrial calcium retention capacity (CRC); inhibition of mitochondrial swelling.[5]Potent induction of mPTP opening in the presence of Ca2+; inhibition of ADP/ATP exchange.[3]Increased threshold for reactive oxygen species (ROS)-induced mPTP opening; delayed mitochondrial membrane depolarization.[4]
Noteworthy Characteristics Immunosuppressive activity through calcineurin inhibition limits its specificity as a research tool.A highly toxic compound produced by bacteria, making it a valuable tool for in vitro studies but not a therapeutic candidate.[3]A non-immunosuppressive cyclosporin analog, making it a more specific tool for studying the role of CypD in mPTP.[4]

Experimental Protocols

Independent verification of a compound's effect on the mPTP relies on robust and reproducible experimental protocols. Below are detailed methodologies for two key assays.

Mitochondrial Swelling Assay

This assay spectrophotometrically measures the increase in mitochondrial volume (swelling) that occurs upon mPTP opening.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 40 µM EGTA, pH 7.2

  • Calcium Chloride (CaCl2) stock solution (e.g., 1 M)

  • Test compound and vehicle control

  • Spectrophotometer capable of kinetic measurements at 540 nm

Procedure:

  • Prepare a suspension of isolated mitochondria in the assay buffer at a concentration of approximately 0.5 mg/mL.

  • Pre-incubate the mitochondrial suspension with the test compound or vehicle control for a specified time (e.g., 5 minutes) at room temperature.

  • Transfer the suspension to a cuvette and place it in the spectrophotometer.

  • Record the baseline absorbance at 540 nm for a few minutes.

  • Induce mPTP opening by adding a bolus of CaCl2 (final concentration typically in the range of 100-500 µM).

  • Monitor the decrease in absorbance at 540 nm over time. A decrease in absorbance indicates an increase in mitochondrial volume (swelling).

  • Analyze the rate and extent of the absorbance decrease to quantify the effect of the test compound on mPTP opening.

Calcium Retention Capacity (CRC) Assay

This fluorometric assay measures the ability of mitochondria to sequester Ca2+ before the mPTP opens.

Materials:

  • Isolated mitochondria

  • Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 40 µM EGTA, pH 7.2

  • Calcium-sensitive fluorescent dye (e.g., Calcium Green 5N)

  • Calcium Chloride (CaCl2) stock solution (e.g., 10 mM)

  • Respiratory substrates (e.g., pyruvate (B1213749) and malate)

  • Test compound and vehicle control

  • Fluorometer with excitation and emission wavelengths suitable for the chosen dye (e.g., 506 nm excitation and 531 nm emission for Calcium Green 5N)[6]

Procedure:

  • Resuspend isolated mitochondria in the assay buffer containing the calcium-sensitive dye and respiratory substrates.[7]

  • Pre-incubate the mitochondrial suspension with the test compound or vehicle control.

  • Place the suspension in a fluorometer and record the baseline fluorescence.

  • Add sequential pulses of a known concentration of CaCl2 (e.g., 10-20 µM) every 60-90 seconds.

  • Monitor the fluorescence signal. As mitochondria take up Ca2+, the fluorescence of the extra-mitochondrial dye will decrease.

  • Continue adding CaCl2 pulses until a large, sustained increase in fluorescence is observed. This indicates mPTP opening and the release of sequestered Ca2+ back into the buffer.

  • The total amount of Ca2+ added before the large fluorescence increase is the Calcium Retention Capacity.[5]

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mPTP signaling pathway and a general experimental workflow.

mPTP_Signaling_Pathway cluster_membrane Mitochondrial Membranes cluster_stimuli Inducers cluster_inhibitors Inhibitors VDAC VDAC mPTP_opening mPTP_opening VDAC->mPTP_opening mPTP Opening ANT ANT ANT->VDAC Forms pore complex ANT->mPTP_opening mPTP Opening CypD CypD CypD->ANT Promotes opening Ca2_stress Ca2+ Overload Ca2_stress->ANT Sensitizes ROS Oxidative Stress ROS->ANT Sensitizes CsA Cyclosporin A CsA->CypD Inhibits BKA Bongkrekic Acid BKA->ANT Inhibits (locks in 'c' state) SFA Sanglifehrin A SFA->CypD Inhibits Cell_Death Cell_Death mPTP_opening->Cell_Death Leads to

Caption: Proposed signaling pathway of the mitochondrial permeability transition pore (mPTP).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis isolate_mito Isolate Mitochondria pre_incubate Pre-incubate with Test Compound isolate_mito->pre_incubate prepare_reagents Prepare Buffers & Reagents prepare_reagents->pre_incubate induce_opening Induce mPTP Opening (e.g., Ca2+) pre_incubate->induce_opening measure_signal Measure Signal (Absorbance or Fluorescence) induce_opening->measure_signal quantify_effect Quantify Effect on mPTP Opening measure_signal->quantify_effect compare_results Compare with Controls & Alternatives quantify_effect->compare_results

Caption: General experimental workflow for assessing mPTP modulation.

References

Lack of Specific Data on MTPPA Necessitates Broader Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial comprehensive searches for "MTPPA (4-(4-(methoxyphenyl)piperazin-1-yl)phenol)" did not yield specific comparative studies, detailed experimental protocols, or established signaling pathways directly involving this compound. The available information primarily pertains to the broader class of methoxyphenylpiperazine derivatives and general drug discovery methodologies. Consequently, a direct statistical and comparative analysis of this compound's performance against alternatives, supported by specific experimental data, cannot be provided at this time.

This guide will therefore focus on the general characteristics of methoxyphenylpiperazine compounds, relevant biological pathways that such molecules could potentially modulate, and standard experimental protocols used to characterize them. This approach provides a foundational understanding for researchers and drug development professionals interested in the potential of this compound and similar molecules.

The Landscape of Methoxyphenylpiperazine Analogs

The methoxyphenylpiperazine moiety is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets. Analogs of this structure have been investigated for their affinity to serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic receptors. For instance, compounds like 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) are recognized as 5-HT1A serotonin antagonists, although they can also exhibit affinity for α1-adrenergic receptors[1]. Structure-activity relationship (SAR) studies on such analogs aim to enhance selectivity and affinity for their intended targets[1].

The piperazine (B1678402) ring is a versatile component in drug design, often incorporated to modulate the pharmacokinetic properties of a compound[2]. Its presence is noted in drugs targeting a wide array of conditions, including those affecting the central nervous system[2][3].

Comparative Binding Affinities of Methoxyphenylpiperazine Analogs

To illustrate the comparative landscape, the following table summarizes the binding affinities (Ki values) of representative methoxyphenylpiperazine analogs for various receptors, as found in the literature. It is crucial to note that direct comparison of Ki values across different studies can be challenging due to variations in experimental conditions[3].

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity Notes
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190)[1]5-HT1A0.6Nearly equal affinity for α1-adrenergic receptors (Ki = 0.8 nM)
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine[1]5-HT1A0.4160-fold selectivity over α1-adrenergic sites
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides[3]D3High AffinityA class of high-affinity D3 receptor antagonists, with ongoing SAR studies to improve selectivity over D2.

This table is illustrative and compiled from available data on analogs. The performance of this compound would require direct experimental determination.

Experimental Protocols: A General Framework

Characterizing a novel compound like this compound would involve a series of in vitro and in vivo experiments. A foundational step is to determine its binding affinity for a panel of relevant biological targets.

General Radioligand Binding Assay Protocol

This protocol provides a general method for assessing the binding of a test compound to a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., [3H]-ligand).

  • Test compound (e.g., this compound) at various concentrations.

  • Incubation buffer (specific to the receptor).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a multi-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Equilibration: Incubate the mixture at a specific temperature for a set duration to allow binding to reach equilibrium.

  • Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Potential Signaling Pathway Involvement: The mTOR Pathway

Given that many novel therapeutic agents exert their effects by modulating key cellular signaling pathways, the mTOR (mammalian target of rapamycin) pathway is a plausible area of investigation for a new molecule like this compound. The mTOR signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival[4][5]. Its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders[4][6].

The pathway is centered around two distinct complexes, mTORC1 and mTORC2[5][6].

  • mTORC1 integrates signals from growth factors, energy status, oxygen, and amino acids to control protein synthesis, lipid synthesis, and autophagy[5][6].

  • mTORC2 is involved in cell survival, cytoskeletal organization, and metabolism, primarily through the activation of Akt and SGK1[4][7].

A diagram of the mTOR signaling pathway is provided below to visualize the key components and their interactions.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 activates Energy_Status Energy Status (AMP/ATP ratio) AMPK AMPK Energy_Status->AMPK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates mTORC2 mTORC2 PI3K->mTORC2 PIP2 PIP2 Akt Akt PIP3->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC1->_4EBP1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis inhibits mTORC2->Akt activates (Ser473) AMPK->TSC_Complex activates

Figure 1: Simplified mTOR signaling pathway.

Conclusion and Future Directions

While a detailed comparative analysis of this compound is not currently possible due to a lack of specific data, this guide provides a framework for its potential evaluation. Based on the chemistry of its methoxyphenylpiperazine core, this compound is likely to interact with aminergic G-protein coupled receptors. Furthermore, its effects on fundamental cellular processes regulated by pathways such as mTOR should be a key area of investigation.

Future research on this compound will require a systematic experimental approach, beginning with broad screening and binding assays to identify its primary biological targets. Subsequent cell-based and in vivo studies will be necessary to elucidate its mechanism of action, determine its efficacy and safety profile, and ultimately compare its performance to existing alternatives in relevant disease models. The methodologies and pathways described herein offer a logical starting point for such an investigation.

References

Safety Operating Guide

Proper Disposal of MTPPA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential procedural information for the proper disposal of MTPPA (2-[4-(3-methyl-2-thienyl)phenyl]propionic acid), a nonsteroidal anti-inflammatory drug used in research.

Immediate Safety and Handling

Before beginning any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on information for similar propionic acid derivatives, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: A standard laboratory coat.

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

This compound Disposal Procedures

The proper disposal of this compound involves a series of steps to ensure the waste is correctly identified, segregated, and managed by a licensed disposal facility.

Step 1: Waste Identification and Classification

This compound, as a laboratory chemical, must be treated as hazardous waste unless determined otherwise by a formal hazard assessment. It should not be disposed of down the drain or in regular trash.

Step 2: Waste Segregation and Collection
  • Solid this compound Waste: Collect in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical, such as high-density polyethylene (B3416737) (HDPE).

  • Solutions Containing this compound: Collect liquid waste in a sealed, leak-proof container, also appropriately labeled. Avoid mixing this compound waste with other incompatible waste streams. For instance, do not mix acidic waste with basic waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should also be disposed of as hazardous waste in the designated solid waste container.

Step 3: Labeling and Storage

Proper labeling is critical for safe waste management. The hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid

  • The CAS Number: 70991-61-6

  • The primary hazards (e.g., Irritant)

  • The accumulation start date

  • The name of the principal investigator and laboratory location

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked.

Step 4: Disposal through a Licensed Facility

Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1] These entities are equipped to transport and dispose of chemical waste in accordance with federal, state, and local regulations.[1] A common disposal method for organic compounds like this compound is high-temperature incineration in a specialized facility.[1]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain and Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain and absorb the material.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data and Experimental Protocols

Currently, there is no publicly available quantitative data specifically detailing the disposal parameters for this compound, nor are there established experimental protocols for its neutralization or disposal at the laboratory scale. The recommended procedure is to manage it as a hazardous waste to be handled by a professional disposal service.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal.

MTPPA_Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs Waste Management generation Waste Generation (Solid this compound, Solutions, Contaminated Items) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) generation->ppe segregation Segregate Waste (Solid vs. Liquid) ppe->segregation collection Collect in Compatible, Labeled Containers segregation->collection storage Store in Designated Satellite Accumulation Area collection->storage pickup Schedule Waste Pickup with EHS or Licensed Vendor storage->pickup Hand-off transport Transport to a Treatment, Storage, and Disposal Facility (TSDF) pickup->transport disposal Final Disposal (e.g., Incineration) transport->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Navigating the Safe Handling of MTPPA: A Critical Distinction

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative for laboratory personnel to recognize that the acronym "MTPPA" can refer to at least two distinct chemical entities with vastly different safety profiles. Misidentification could lead to severe health consequences. This guide provides essential safety and logistical information for both compounds, emphasizing the critical need to verify the chemical identity using its Chemical Abstracts Service (CAS) number before handling.

The two compounds commonly referred to as this compound are:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A potent neurotoxin that causes irreversible Parkinson's-like symptoms.[1][2]

  • 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid: An anti-inflammatory drug.

Researchers, scientists, and drug development professionals must first confirm the CAS number of their compound to ensure they are following the correct safety protocol.

Section 1: Handling the Neurotoxin this compound (MPTP)

CAS Number: 28289-54-5 (for free base)

MPTP is a hazardous substance that is toxic if swallowed, inhaled, or in contact with skin, and can cause irreversible neurological damage.[1][3][4] Extreme caution and strict adherence to safety protocols are mandatory.

Personal Protective Equipment (PPE) for MPTP

A comprehensive PPE program is essential when handling MPTP to minimize exposure.[1][2]

PPE CategorySpecification
Hand Protection Double-gloving with disposable nitrile gloves (minimum 4 mil thickness) is required. For tasks with a risk of puncture, such as injections, wear puncture-resistant gloves.[2]
Eye Protection Chemical safety goggles or a face shield must be worn.[5]
Body Protection A disposable lab coat or a lab coat with disposable arm covers should be worn.[2]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[5]
Operational Plan for MPTP Handling

Preparation and Weighing:

  • Do not weigh the dry salt form of MPTP, as it can be volatile.[2]

  • All handling of MPTP, including the preparation of solutions, must be conducted within a chemical fume hood.[5]

Administration to Animals:

  • When injecting animals, do not hand-hold them unless wearing puncture-resistant gloves.[2]

  • Discharge any air from filled syringes into an absorbent pad, which should then be saturated with a 10% bleach solution.[2]

Decontamination:

  • Decontaminate all work surfaces with a 10% bleach solution, allowing for a 15-minute contact time, followed by a water rinse.[2]

Disposal Plan for MPTP Waste
  • Sharps: All sharps contaminated with MPTP must be placed directly into a designated, puncture-resistant chemical waste container provided by Environmental Health and Safety (EHS).[2]

  • Solid Waste: All disposable materials, including gloves, lab coats, and absorbent pads, should be collected in a wide-mouthed, sealed container for chemical waste disposal.[2]

  • Liquid Waste: Treat liquid waste containing MPTP with bleach (1:10 ratio) for at least 15 minutes in a sealed container before disposal as hazardous chemical waste.[5]

  • Animal Bedding and Cages: Bedding and cages from animals treated with MPTP are considered contaminated and must be handled as chemical waste.[2] For disposable cages, the entire cage and bedding should be placed in a plastic bag, sealed, and disposed of as hazardous chemical waste.[1] For reusable cages, wet the bedding and cage interior with a 1% sodium hypochlorite (B82951) solution for at least 10 minutes before disposing of the bedding as hazardous waste.[1]

Do not autoclave any materials that have come into contact with MPTP. [2]

Experimental Workflow for Safe MPTP Handling

MPTP_Workflow cluster_Prep Preparation cluster_Handling Handling & Administration cluster_Disposal Waste Disposal prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_solution Prepare MPTP Solution prep_hood->prep_solution handle_admin Animal Administration (Use puncture-resistant gloves) prep_solution->handle_admin disp_liquid Liquid Waste Treatment (Bleach) & Disposal prep_solution->disp_liquid handle_decon Decontaminate Surfaces (10% Bleach) handle_admin->handle_decon disp_sharps Sharps to Puncture-Resistant Container handle_admin->disp_sharps disp_cages Contaminated Cages/Bedding as Hazardous Waste handle_admin->disp_cages disp_solid Solid Waste to Sealed Chemical Waste Bin handle_decon->disp_solid

Caption: Workflow for the safe handling and disposal of the neurotoxin MPTP.

Section 2: Handling the Anti-Inflammatory this compound

CAS Number: 70991-61-6

This form of this compound is used in research for its anti-inflammatory and pain-treating properties. While significantly less hazardous than the neurotoxin MPTP, proper laboratory safety practices are still essential to prevent irritation and other potential health effects.

Personal Protective Equipment (PPE) for Anti-Inflammatory this compound

Standard laboratory PPE should be worn to prevent skin and eye contact.

PPE CategorySpecification
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile gloves).
Eye Protection Chemical safety goggles.
Body Protection Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area. A fume hood may be necessary if creating aerosols or dust.
Operational Plan for Anti-Inflammatory this compound Handling

General Handling:

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.

  • Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[6]

Storage:

  • Store in a cool, dry place in a tightly sealed container.

Disposal Plan for Anti-Inflammatory this compound Waste
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Place contaminated materials in a sealed bag for disposal.

Experimental Workflow for Safe Handling of Anti-Inflammatory this compound

MTPPA_AntiInflammatory_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Disposal Disposal prep_ppe Don Standard Lab PPE (Gloves, Goggles, Lab Coat) prep_area Ensure Well-Ventilated Area prep_ppe->prep_area prep_weigh Weigh and Prepare Solution prep_area->prep_weigh handle_exp Conduct Experiment prep_weigh->handle_exp handle_wash Wash Hands After Handling handle_exp->handle_wash disp_waste Dispose of Waste per Local Regulations handle_exp->disp_waste

Caption: General workflow for handling the anti-inflammatory this compound.

By diligently verifying the chemical identity and adhering to the specific safety protocols outlined above, researchers can mitigate the risks associated with handling either form of this compound and maintain a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.